molecular formula C8H8Br2 B1291462 4-Bromo-1-(bromomethyl)-2-methylbenzene CAS No. 156001-49-9

4-Bromo-1-(bromomethyl)-2-methylbenzene

Cat. No.: B1291462
CAS No.: 156001-49-9
M. Wt: 263.96 g/mol
InChI Key: RRBOULIORCZELO-UHFFFAOYSA-N
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Description

4-Bromo-1-(bromomethyl)-2-methylbenzene is a useful research compound. Its molecular formula is C8H8Br2 and its molecular weight is 263.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-methylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBOULIORCZELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626572
Record name 4-Bromo-1-(bromomethyl)-2-methylbenzene
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Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156001-49-9
Record name 4-Bromo-1-(bromomethyl)-2-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(bromomethyl)-2-methylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-methylbenzene: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-1-(bromomethyl)-2-methylbenzene. This disubstituted toluene derivative is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Core Chemical Properties

This compound, also known by its CAS number 156001-49-9, is a halogenated aromatic hydrocarbon.[1] Its structure features a benzene ring substituted with a bromine atom, a bromomethyl group, and a methyl group. This unique arrangement of functional groups imparts specific reactivity that is of interest in synthetic chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

PropertyValueSource
Molecular Formula C₈H₈Br₂[1]
Molecular Weight 263.96 g/mol [1]
CAS Number 156001-49-9[1]
IUPAC Name This compound[1]
Boiling Point 280.0 ± 25.0 °C (Predicted)
Density 1.743 ± 0.06 g/cm³ (Predicted)
Appearance Solid (Specific form may vary)
Solubility Data not readily available; expected to be soluble in common organic solvents.

Synonyms:

  • 4-Bromo-2-methylbenzyl bromide[1]

  • 5-Bromo-2-(bromomethyl)toluene[2]

  • Benzene, 4-bromo-1-(bromomethyl)-2-methyl-[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the bromination of the corresponding alcohol, (4-bromo-2-methylphenyl)methanol.

Synthesis of this compound from (4-bromo-2-methylphenyl)methanol

A general and efficient laboratory-scale synthesis is outlined below.[2]

Reaction Scheme:

G reactant (4-bromo-2-methylphenyl)methanol product This compound reactant->product reagent PBr₃ reagent->reactant solvent Dichloromethane, 0 °C to rt solvent->reactant

References

4-Bromo-1-(bromomethyl)-2-methylbenzene CAS number 156001-49-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted toluene derivative that serves as a key intermediate in organic synthesis. Its bifunctional nature, featuring both a bromomethyl group and a bromo substituent on the aromatic ring, makes it a versatile building block for the introduction of a 2-methyl-4-bromobenzyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance in medicinal chemistry and materials science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 115777-08-3
Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
Appearance White to off-white crystalline powder
Melting Point 58-62 °C
Boiling Point 135-137 °C at 10 mmHg
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ 7.37 (d, J=8.2 Hz, 1H), 7.29 (s, 1H), 7.08 (d, J=8.2 Hz, 1H), 4.45 (s, 2H), 2.36 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 138.4, 136.2, 132.8, 130.8, 129.5, 121.3, 32.1, 19.0

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the radical bromination of 4-bromo-1,2-dimethylbenzene.

Experimental Protocol: Radical Bromination of 4-Bromo-1,2-dimethylbenzene

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-1,2-dimethylbenzene (1.0 eq) in CCl₄, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to afford this compound as a white solid.

reagents 4-Bromo-1,2-dimethylbenzene N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) reaction Radical Bromination (Reflux in CCl4) reagents->reaction 1. workup Workup (Filtration, Washing, Drying) reaction->workup 2. product This compound workup->product 3.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its utility primarily stems from its ability to act as an electrophile, allowing for the introduction of the 4-bromo-2-methylbenzyl group into molecules of interest.

Synthesis of Kinase Inhibitors

One notable application is in the synthesis of potent and selective kinase inhibitors. For instance, it has been used in the preparation of inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies.

start 4-Bromo-1-(bromomethyl)- 2-methylbenzene reaction SN2 Reaction start->reaction intermediate Nucleophilic Substrate (e.g., Amine, Thiol) intermediate->reaction product Kinase Inhibitor Precursor reaction->product final_product Active Kinase Inhibitor product->final_product Further Modifications

Caption: General scheme for the use in kinase inhibitor synthesis.

Role in Signaling Pathways

While this compound itself is not biologically active, the compounds synthesized from it often target specific signaling pathways. For example, BTK inhibitors modulate the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Derived from title compound) Inhibitor->BTK

Caption: Inhibition of the BCR signaling pathway by a BTK inhibitor.

Safety and Handling

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
Causes severe skin burns and eye damage.Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.

Conclusion

This compound is a versatile and important building block in organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and reactive nature make it a valuable tool for medicinal chemists. A thorough understanding of its properties, handling, and reactivity is essential for its safe and effective use in the laboratory.

Spectroscopic Profile of 4-Bromo-1-(bromomethyl)-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-1-(bromomethyl)-2-methylbenzene, a key intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds. Due to the limited availability of directly measured spectroscopic data in public domains, this document presents predicted data for ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, alongside expected fragmentation patterns in mass spectrometry. Detailed, generalized experimental protocols for acquiring these spectra are provided to guide researchers in their laboratory work. Furthermore, a logical workflow for the structural elucidation of the target molecule using these spectroscopic techniques is visualized.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₈Br₂[1]

  • Molecular Weight: 263.96 g/mol [1]

  • CAS Number: 156001-49-9[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.2Multiplet3HAromatic protons (H-3, H-5, H-6)
~ 4.5Singlet2HBromomethyl protons (-CH₂Br)
~ 2.4Singlet3HMethyl protons (-CH₃)
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 138 - 140Aromatic C (quaternary, C-1)
~ 135 - 137Aromatic C (quaternary, C-2)
~ 132 - 134Aromatic CH (C-5 or C-6)
~ 130 - 132Aromatic CH (C-3)
~ 128 - 130Aromatic CH (C-6 or C-5)
~ 121 - 123Aromatic C (quaternary, C-4)
~ 32 - 34Bromomethyl C (-CH₂Br)
~ 18 - 20Methyl C (-CH₃)
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2970 - 2850MediumAliphatic C-H stretch (methyl and bromomethyl)
1600 - 1585MediumAromatic C=C ring stretch
1500 - 1400StrongAromatic C=C ring stretch
1210 - 1250StrongC-H wag (-CH₂Br)
800 - 900StrongC-H out-of-plane bend (aromatic substitution)
600 - 700StrongC-Br stretch (aryl bromide)
550 - 650StrongC-Br stretch (benzyl bromide)
Table 4: Predicted Mass Spectrometry Fragmentation
m/z ValueInterpretation
262, 264, 266Molecular ion (M⁺) peak cluster, showing the characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br).
183, 185Loss of a bromine radical (•Br) from the molecular ion. The isotopic pattern for one bromine atom will be visible.
91A common and often base peak for benzyl-containing compounds, corresponding to the tropylium ion (C₇H₇⁺), formed after the loss of both bromine atoms and rearrangement.[2][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or with a clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with moderate volatility, direct insertion probe with heating may be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS) or direct infusion.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for this type of molecule, which will induce fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Structural Elucidation IR IR Spectroscopy Functional_Groups Functional Groups (Aromatic, C-Br, CHx) IR->Functional_Groups MS Mass Spectrometry Molecular_Formula Molecular Weight & Isotopic Pattern (Br) MS->Molecular_Formula Fragmentation Fragmentation Pattern (Loss of Br, Benzyl fragment) MS->Fragmentation NMR NMR Spectroscopy H_Environment ¹H Environments (Chemical Shift, Integration, Multiplicity) NMR->H_Environment C_Framework ¹³C Framework (Number of unique carbons) NMR->C_Framework Structure 4-Bromo-1-(bromomethyl) -2-methylbenzene Functional_Groups->Structure Molecular_Formula->Structure Fragmentation->Structure H_Environment->Structure C_Framework->Structure

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted data, coupled with the detailed experimental protocols, serves as a valuable resource for researchers in synthetic chemistry and drug development, facilitating the identification and characterization of this important chemical intermediate. The integrated workflow demonstrates how ¹H NMR, ¹³C NMR, IR, and mass spectrometry are synergistically employed for unambiguous structure determination.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Bromo-1-(bromomethyl)-2-methylbenzene. Predictions are based on additive substituent effects and comparison with known data for similar structures, such as 4-bromotoluene, 2-methylbenzyl bromide, and other substituted xylenes. The standard solvent is assumed to be Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-5~ 7.35Doublet1HJ ≈ 8.2 Hz
H-6~ 7.28Doublet of Doublets1HJ ≈ 8.2, 2.0 Hz
H-3~ 7.15Doublet1HJ ≈ 2.0 Hz
-CH₂Br (Bromomethyl)~ 4.50Singlet2HN/A
-CH₃ (Methyl)~ 2.35Singlet3HN/A

Note: The aromatic region presents a complex splitting pattern typical of a 1,2,4-trisubstituted benzene ring. The predicted chemical shifts can vary slightly based on solvent and concentration.

Predicted ¹³C NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Ar-CH₃)~ 139.5
C-1 (Ar-CH₂Br)~ 137.0
C-5 (Ar-H)~ 132.0
C-3 (Ar-H)~ 131.5
C-6 (Ar-H)~ 129.0
C-4 (Ar-Br)~ 121.0
-CH₂Br (Bromomethyl)~ 33.0
-CH₃ (Methyl)~ 19.0

Note: Aromatic carbon shifts are highly sensitive to the combined electronic effects of all substituents.

Experimental Protocols for NMR Data Acquisition

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to solid organic compounds like this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The solvent should contain an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved, creating a homogenous solution.

  • Filtering and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Instrument Parameters and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: Spectra are typically acquired at a standard probe temperature of 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds, depending on the T1 relaxation times of the protons.

    • Number of Scans (ns): 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard to ensure all carbon signals appear as singlets.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds is a common starting point.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to produce a flat spectral baseline.

  • Referencing: The chemical shift (δ) scale is calibrated by setting the TMS signal to 0.00 ppm. For CDCl₃, the residual solvent peak can also be used as a secondary reference (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integration and Peak Picking: For ¹H spectra, the relative area of each signal is integrated to determine the proton ratio. For both ¹H and ¹³C spectra, peaks are picked and their chemical shifts are reported.

Visualization of NMR Data Correlation

The following diagram illustrates the logical relationship between the different proton and carbon environments in the this compound molecule and their corresponding predicted signals in the NMR spectra.

G Predicted NMR Signal Correlation for this compound cluster_mol Molecular Structure cluster_1h Predicted ¹H NMR Signals cluster_13c Predicted ¹³C NMR Signals mol Br | C4--C5(H) //  (H)C3   C6(H)  // C2--C1--CH2Br | CH3 H_arom Aromatic Protons (H-3, H-5, H-6) δ ≈ 7.15 - 7.35 ppm mol->H_arom H-3, H-5, H-6 H_ch2br -CH₂Br δ ≈ 4.50 ppm mol->H_ch2br -CH₂Br H_ch3 -CH₃ δ ≈ 2.35 ppm mol->H_ch3 -CH₃ C_arom Aromatic Carbons (C1-C6) δ ≈ 121 - 140 ppm mol->C_arom C1-C6 C_ch2br -CH₂Br δ ≈ 33.0 ppm mol->C_ch2br -CH₂Br C_ch3 -CH₃ δ ≈ 19.0 ppm mol->C_ch3 -CH₃

Caption: Correlation between molecular structure and predicted NMR signals.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-1-(bromomethyl)-2-methylbenzene (C₈H₈Br₂), a compound of interest in synthetic chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its predicted fragmentation patterns, standardized experimental protocols, and key mass spectral data.

Introduction

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance). This will result in a triplet of molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed IonFragmentation PathwayNotes
262/264/266[C₈H₈Br₂]⁺•Molecular Ion (M⁺•)Isotopic cluster due to two bromine atoms.
183/185[C₈H₈Br]⁺Loss of •BrLoss of one bromine radical from the molecular ion.
170/172[C₇H₅Br]⁺Loss of •CH₃ and •BrSubsequent loss of a methyl radical and a bromine radical.
104[C₈H₈]⁺Loss of 2 •BrLoss of both bromine radicals.
91[C₇H₇]⁺Tropylium ionRearrangement and fragmentation of the aromatic ring.

Predicted Fragmentation Pathway

The primary fragmentation of this compound under electron ionization (EI) is anticipated to involve the cleavage of the carbon-bromine bonds, which are the weakest bonds in the molecule. The benzylic C-Br bond is particularly susceptible to cleavage.

Fragmentation_Pathway M [C₈H₈Br₂]⁺• m/z 262/264/266 Molecular Ion F1 [C₈H₈Br]⁺ m/z 183/185 M->F1 - •Br F2 [C₇H₅Br]⁺ m/z 170/172 M->F2 - •CH₂Br F3 [C₇H₇]⁺ m/z 91 Tropylium Ion F1->F3 - Br

Caption: Predicted fragmentation of this compound.

Experimental Protocols

A standard protocol for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS) is provided below.

4.1. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or methanol.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for the instrument being used (typically in the low µg/mL to ng/mL range).

4.2. Instrumentation and Analysis

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction. If using GC, a non-polar capillary column (e.g., DB-5ms) is suitable.

  • GC Oven Program (if applicable):

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Mass Range: Scan from m/z 50 to 400.

  • Data Acquisition: Acquire data in full scan mode to obtain a comprehensive mass spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing P1 Dissolve Sample in Solvent P2 Vortex to Mix P1->P2 P3 Dilute to Final Concentration P2->P3 A1 Sample Introduction (GC or Direct Probe) P3->A1 A2 Electron Ionization (70 eV) A1->A2 A3 Mass Analysis (TOF or Orbitrap) A2->A3 A4 Detection A3->A4 D1 Data Acquisition A4->D1 D2 Spectral Interpretation D1->D2 D3 Reporting D2->D3

Caption: General workflow for the mass spectrometric analysis.

Logical Relationship of Isotopic Peaks

The presence of two bromine atoms dictates a predictable relationship between the isotopic peaks of any bromine-containing fragment.

Isotope_Relationship Ion Bromine-Containing Ion M M Peak (contains two ⁷⁹Br) Ion->M contributes to M2 M+2 Peak (contains one ⁷⁹Br and one ⁸¹Br) Ion->M2 contributes to M4 M+4 Peak (contains two ⁸¹Br) Ion->M4 contributes to

Caption: Logical relationship of isotopic peaks for a dibrominated fragment.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns and isotopic distributions are critical for the unequivocal identification and structural elucidation of this compound in complex matrices. The provided experimental protocols offer a standardized approach for obtaining high-quality mass spectral data, which is essential for researchers and scientists in the field of drug development and chemical analysis. Further experimental validation is recommended to confirm these theoretical predictions.

An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Bromo-1-(bromomethyl)-2-methylbenzene, also known as 4-Bromo-2-methylbenzyl bromide. Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for analysis.

Predicted Infrared Spectral Data

The structure of this compound contains a 1,2,4-trisubstituted benzene ring. The positions of the substituents significantly influence the C-H out-of-plane bending vibrations, which are particularly informative for determining the substitution pattern on an aromatic ring.

Below is a table summarizing the expected IR absorption bands and their corresponding vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Medium to WeakAromatic C-H Stretching
2975 - 2950MediumAsymmetric C-H Stretching (in -CH₃)
2925 - 2900MediumAsymmetric C-H Stretching (in -CH₂Br)
2880 - 2860Medium to WeakSymmetric C-H Stretching (in -CH₃)
2860 - 2840Medium to WeakSymmetric C-H Stretching (in -CH₂Br)
1610 - 1590MediumAromatic C=C Stretching
1490 - 1470MediumAromatic C=C Stretching
1465 - 1440MediumAsymmetric C-H Bending (in -CH₃ and -CH₂Br)
1390 - 1370MediumSymmetric C-H Bending (in -CH₃)
1270 - 1250StrongC-H in-plane bending / Aromatic ring vibrations
1210 - 1190MediumCH₂ Wagging (in -CH₂Br)
880 - 860StrongC-H Out-of-Plane Bending (isolated H)
820 - 800StrongC-H Out-of-Plane Bending (adjacent H's)
700 - 600Medium to StrongC-Br Stretching (Aryl-Br)
650 - 550Medium to StrongC-Br Stretching (Alkyl-Br)

Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample

The following protocol details the thin solid film method, a common and effective technique for obtaining the IR spectrum of a solid organic compound. Alternative methods include the preparation of a potassium bromide (KBr) pellet or a Nujol (mineral oil) mull.[1][2]

Materials and Equipment:

  • This compound (solid sample)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Infrared salt plates (e.g., NaCl or KBr)

  • Desiccator for storing salt plates

  • Pasteur pipette or dropper

  • Beaker or small vial

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount (approximately 10-20 mg) of the solid this compound into a clean, dry beaker or vial.[3]

    • Add a few drops of a volatile solvent, such as methylene chloride, to completely dissolve the solid.[3]

  • Preparation of the Thin Film:

    • Obtain a clean, dry salt plate from a desiccator. Handle the plate by its edges to avoid transferring moisture from your fingers.

    • Using a Pasteur pipette, apply one or two drops of the prepared solution onto the surface of the salt plate.[3]

    • Allow the solvent to evaporate completely. This will leave a thin, even film of the solid compound on the plate.[3] The film should be translucent; if it is opaque, the film is too thick.[3]

  • Spectral Acquisition:

    • Place the salt plate with the thin film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample compartment to account for atmospheric and instrumental contributions.

    • Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

    • If the resulting peaks are too intense (i.e., absorbance is too high), the film is too thick. Clean the plate with the solvent and prepare a new, thinner film. If the peaks are too weak, add another drop of the solution to the existing film and allow the solvent to evaporate.[3]

  • Cleaning:

    • After the analysis, clean the salt plate thoroughly with the solvent used for sample preparation (e.g., methylene chloride or acetone) and a soft, lint-free wipe.[1]

    • Return the clean, dry salt plate to the desiccator for storage.[3]

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectrum of a solid organic compound like this compound.

IR_Analysis_Workflow A Sample Preparation (Thin Film, KBr Pellet, or Nujol Mull) C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Empty Spectrometer) B->C D Data Processing (Baseline Correction, Smoothing) C->D E Peak Picking and Integration D->E F Functional Group Analysis (Correlation Charts) E->F G Structural Elucidation (Comparison with Known Spectra) F->G H Final Report Generation G->H

Workflow for IR Spectral Analysis

References

An In-depth Technical Guide on 4-Bromo-1-(bromomethyl)-2-methylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide detailing the physical, chemical, and potential biological properties of 4-Bromo-1-(bromomethyl)-2-methylbenzene, tailored for its application in scientific research and pharmaceutical development.

This technical document provides a comprehensive overview of this compound, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This guide consolidates its known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities based on related compounds.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 156001-49-9[1][2]
Molecular Formula C₈H₈Br₂[1][2]
Molecular Weight 263.96 g/mol [1][2]
Melting Point Not available (Predicted data for isomers vary)
Boiling Point Not available (Predicted data for isomers vary)
Density Not available
Solubility Expected to be soluble in nonpolar and moderately polar organic solvents.[3]
Appearance Solid or liquid

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of the corresponding alcohol, (4-bromo-2-methylphenyl)methanol.

Synthesis of this compound

This protocol outlines the synthesis of the title compound from (4-bromo-2-methylphenyl)methanol.

Experimental Protocol:

Materials:

  • (4-bromo-2-methylphenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (4-bromo-2-methylphenyl)methanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate, or by recrystallization.[4]

Diagram 1: Synthetic Pathway

G Synthesis of this compound start (4-bromo-2-methylphenyl)methanol product This compound start->product Bromination reagent PBr3, CH2Cl2, 0 °C to rt G Hypothetical Anticancer Mechanism of Action compound 4-Bromo-1-(bromomethyl)- 2-methylbenzene alkylation Alkylation of Cellular Nucleophiles (e.g., DNA, Proteins) compound->alkylation damage Cellular Damage alkylation->damage apoptosis Apoptosis damage->apoptosis

References

An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-methylbenzene: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Bromo-1-(bromomethyl)-2-methylbenzene. It includes a detailed overview of its chemical and physical properties, toxicological data, and experimental protocols for its synthesis and application as a versatile building block in medicinal chemistry.

Chemical Identity and Properties

This compound is a disubstituted toluene derivative with the chemical formula C₈H₈Br₂. Its structure features a benzene ring substituted with a bromine atom, a bromomethyl group, and a methyl group. This arrangement of functional groups, particularly the reactive benzylic bromide, makes it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 156001-49-9PubChem[1]
Molecular Formula C₈H₈Br₂PubChem[1]
Molecular Weight 263.96 g/mol PubChem[1]
Appearance Not specified in the search results. Typically a solid.
Melting Point Not specified in the search results.
Boiling Point Not specified in the search results.
Solubility Not specified in the search results. Likely soluble in organic solvents.

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Handling Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its application in the synthesis of a key intermediate for drug discovery.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-bromo-2-methylaniline. The first step is a Sandmeyer reaction to replace the amino group with a bromine atom, followed by a radical bromination of the benzylic methyl group.

Step 1: Synthesis of 1,4-Dibromo-2-methylbenzene

  • Diazotization: In a well-ventilated fume hood, dissolve 4-bromo-2-methylaniline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,4-dibromo-2-methylbenzene.

  • Purify the crude product by distillation or column chromatography.

Step 2: Radical Bromination to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sunlamp), dissolve the purified 1,4-dibromo-2-methylbenzene in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Add N-bromosuccinimide (NBS) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and irradiate with the sunlamp to initiate the radical chain reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start Start: 4-Bromo-2-methylaniline diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer intermediate Intermediate: 1,4-Dibromo-2-methylbenzene sandmeyer->intermediate bromination Radical Bromination (NBS, AIBN, light, reflux) intermediate->bromination product Product: This compound bromination->product purification Purification (Recrystallization/Chromatography) product->purification final_product Final Product purification->final_product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of N-Substituted Isoindolinones

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of heterocyclic scaffolds. Its differential reactivity, with the benzylic bromide being more susceptible to nucleophilic substitution than the aryl bromide, allows for sequential functionalization. An example is the synthesis of N-substituted isoindolinones, which are precursors to potential therapeutic agents like HDAC inhibitors.

  • Nucleophilic Substitution: Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a primary amine (R-NH₂) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-bromo-2-methylbenzyl)amine intermediate.

  • Intramolecular Buchwald-Hartwig Amination:

    • In a glovebox or under an inert atmosphere, combine the crude intermediate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a Schlenk flask.

    • Add a dry, deoxygenated solvent such as toluene or dioxane.

    • Seal the flask and heat the reaction mixture at 80-110 °C until the reaction is complete as monitored by TLC.

    • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the desired N-substituted isoindolinone.

G cluster_application Application in Isoindolinone Synthesis start This compound nucleophilic_substitution Nucleophilic Substitution (R-NH2, Base, DMF) start->nucleophilic_substitution intermediate Intermediate: N-(4-bromo-2-methylbenzyl)amine nucleophilic_substitution->intermediate cyclization Intramolecular Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Heat) intermediate->cyclization product Product: N-Substituted Isoindolinone cyclization->product

Caption: Application of this compound in synthesis.

Role in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key building block in the synthesis of various biologically active compounds.

The differential reactivity of the two bromine substituents is a key feature for its utility. The benzylic bromide is highly reactive towards nucleophiles, allowing for the introduction of various side chains, while the less reactive aryl bromide can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. This stepwise functionalization is a powerful strategy in the synthesis of novel drug candidates.

For instance, this compound can be used to synthesize precursors for carbazole alkaloids and their analogs. The carbazole nucleus is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. By utilizing this compound, medicinal chemists can introduce a substituted benzyl moiety onto a carbazole precursor or build the carbazole ring system itself, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its safe and effective use requires a thorough understanding of its hazardous properties and adherence to strict safety protocols. The synthetic methodologies outlined in this guide provide a framework for its preparation and its application in the construction of complex, biologically relevant molecules. This compound will likely continue to be a valuable tool for researchers and scientists working at the forefront of medicinal chemistry.

References

An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the benzylic bromide functional group in 4-Bromo-1-(bromomethyl)-2-methylbenzene. This compound, possessing both a reactive benzylic bromide and a stable aryl bromide, is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the electronic and steric influences on the reactivity of the benzylic position, explores its propensity for nucleophilic substitution and elimination reactions, and provides illustrative experimental protocols and key characterization data.

Introduction

This compound, also known as 4-bromo-2-methylbenzyl bromide, is a disubstituted toluene derivative featuring two distinct carbon-bromine bonds. The bromine atom attached to the aromatic ring exhibits the typical low reactivity of an aryl halide towards nucleophilic substitution under standard conditions. In stark contrast, the bromine atom of the bromomethyl group is situated at a benzylic position, rendering it significantly more labile and susceptible to a variety of transformations.

The reactivity of this benzylic bromide is modulated by the electronic and steric effects of the substituents on the aromatic ring: the electron-withdrawing (by induction) yet weakly activating (by hyperconjugation) methyl group at the ortho position, and the electron-withdrawing (by induction) and deactivating (by resonance) bromo group at the para position. Understanding the interplay of these factors is crucial for predicting and controlling the outcome of reactions involving this substrate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--[1]
Synonyms 4-Bromo-2-methylbenzyl bromide--INVALID-LINK--[1]
CAS Number 156001-49-9--INVALID-LINK--[1]
Molecular Formula C₈H₈Br₂--INVALID-LINK--[1]
Molecular Weight 263.96 g/mol --INVALID-LINK--[1]
Appearance Solid or liquid--INVALID-LINK--
Melting Point Not reported
Boiling Point Not reported
Purity Typically ≥95%--INVALID-LINK--

Synthesis

The most common route for the synthesis of this compound involves the radical bromination of 4-bromo-1,2-dimethylbenzene (4-bromo-o-xylene). This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical.

Synthesis reactant 4-Bromo-1,2-dimethylbenzene product This compound reactant->product Benzylic Bromination reagents NBS, Radical Initiator (e.g., AIBN or BPO) CCl₄, heat or light

Caption: Synthesis of this compound.

Experimental Protocol: Radical Bromination

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative solvents such as cyclohexane or acetonitrile can also be used.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-dimethylbenzene (1.0 eq) in CCl₄.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

  • Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by a sunlamp or a standard incandescent light bulb if desired.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide floats on top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography on silica gel.

Reactivity of the Benzylic Bromide

The benzylic C-Br bond is the focal point of reactivity in this compound. This reactivity is primarily governed by the ability of the benzene ring to stabilize intermediates and transition states through resonance. The compound readily undergoes nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.

Nucleophilic_Substitution cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway SN2_Start 4-Bromo-1-(bromomethyl)- 2-methylbenzene SN2_TS [Transition State]⁻ SN2_Start->SN2_TS Backside Attack SN2_Product Substitution Product SN2_TS->SN2_Product Inversion of Stereochemistry Nu_SN2 Strong Nucleophile (e.g., CN⁻, RS⁻) SN1_Start 4-Bromo-1-(bromomethyl)- 2-methylbenzene SN1_Intermediate Benzylic Carbocation (Resonance Stabilized) SN1_Start->SN1_Intermediate Loss of Br⁻ (rate-determining) SN1_Product Substitution Product (Racemic) SN1_Intermediate->SN1_Product Nucleophilic Attack Nu_SN1 Weak Nucleophile (e.g., H₂O, ROH)

Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

  • Sₙ2 Mechanism: This pathway is favored by strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF). The reaction proceeds in a single, concerted step involving a backside attack of the nucleophile on the benzylic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The ortho-methyl group may introduce some steric hindrance, potentially slowing down the Sₙ2 reaction compared to an unsubstituted benzyl bromide.

  • Sₙ1 Mechanism: This pathway is favored with weak nucleophiles (e.g., H₂O, ROH) in polar protic solvents (e.g., ethanol, water), which can solvate both the departing bromide anion and the intermediate carbocation. The rate-determining step is the formation of a benzylic carbocation. This carbocation is stabilized by resonance with the benzene ring. The electron-donating methyl group at the ortho position further stabilizes the carbocation through hyperconjugation and induction, thus accelerating the Sₙ1 reaction. The para-bromo substituent has a deactivating inductive effect but its resonance effect can also contribute to stabilization.

Quantitative Data on Nucleophilic Substitution:

NucleophileReagentProductTypical SolventConditionsExpected Yield
HydroxideNaOH4-Bromo-2-methylbenzyl alcoholAcetone/WaterRoom Temp. to 50°CGood to High
CyanideKCN(4-Bromo-2-methylphenyl)acetonitrileEthanol/WaterRefluxGood to High
AzideNaN₃1-(Azidomethyl)-4-bromo-2-methylbenzeneDMF or DMSORoom Temp. to 60°CHigh
Elimination Reactions

Elimination reactions of this compound, typically E2, compete with nucleophilic substitution, especially in the presence of strong, sterically hindered bases. The E1 mechanism can also occur under conditions that favor carbocation formation.

Elimination_Reactions cluster_E2 E2 Pathway cluster_E1 E1 Pathway E2_Start 4-Bromo-1-(bromomethyl)- 2-methylbenzene E2_TS [Transition State] E2_Start->E2_TS Concerted Proton Abstraction and Br⁻ Elimination E2_Product 4-Bromo-2-methylstyrene E2_TS->E2_Product Base_E2 Strong, Hindered Base (e.g., t-BuOK) E1_Start 4-Bromo-1-(bromomethyl)- 2-methylbenzene E1_Intermediate Benzylic Carbocation E1_Start->E1_Intermediate Loss of Br⁻ E1_Product 4-Bromo-2-methylstyrene E1_Intermediate->E1_Product Proton Abstraction Base_E1 Weak Base (e.g., H₂O, ROH)

Caption: E1 and E2 pathways for elimination reactions.

  • E2 Mechanism: This pathway is favored by strong, bulky bases such as potassium tert-butoxide (t-BuOK) in a non-polar solvent. The base abstracts a proton from the methyl group adjacent to the benzylic carbon in a concerted step with the departure of the bromide ion.

  • E1 Mechanism: This pathway can occur under similar conditions as Sₙ1 reactions (polar protic solvents, weak bases) and proceeds through the same benzylic carbocation intermediate. A subsequent deprotonation from an adjacent carbon leads to the formation of the alkene.

Experimental Protocols

4.3.1. Nucleophilic Substitution with Sodium Hydroxide

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Add an aqueous solution of sodium hydroxide (1.2 eq).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 4-bromo-2-methylbenzyl alcohol by recrystallization or column chromatography.

4.3.2. Elimination with Potassium tert-Butoxide

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 4-bromo-2-methylstyrene by column chromatography.

Spectroscopic Characterization

Accurate characterization of this compound and its reaction products is essential. Below is a table of expected spectroscopic data based on known chemical shift and fragmentation patterns.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)MS (m/z)
This compound ~7.4 (d), ~7.2 (dd), ~7.1 (d), ~4.5 (s, 2H), ~2.4 (s, 3H)~138, ~136, ~132, ~130, ~129, ~121, ~32 (CH₂Br), ~19 (CH₃)3000-2850 (C-H), 1600, 1480 (C=C), 1200 (C-Br), 820 (p-subst.)264/262/260 (M⁺), 183/181 (M-Br)⁺, 103 (M-2Br)⁺
4-Bromo-2-methylbenzyl alcohol ~7.3 (d), ~7.1 (dd), ~7.0 (d), ~4.6 (s, 2H), ~2.3 (s, 3H), ~1.7 (br s, 1H, OH)~139, ~137, ~130, ~129, ~128, ~120, ~64 (CH₂OH), ~18 (CH₃)3600-3200 (O-H), 3000-2850 (C-H), 1600, 1480 (C=C), 1050 (C-O)202/200 (M⁺), 184/182 (M-H₂O)⁺, 121 (M-Br)⁺
(4-Bromo-2-methylphenyl)acetonitrile ~7.4 (d), ~7.2 (dd), ~7.1 (d), ~3.7 (s, 2H), ~2.4 (s, 3H)~138, ~136, ~132, ~130, ~129, ~121, ~117 (CN), ~23 (CH₂CN), ~19 (CH₃)3000-2850 (C-H), 2250 (C≡N), 1600, 1480 (C=C)211/209 (M⁺), 130 (M-Br)⁺

Conclusion

This compound is a valuable synthetic intermediate due to the high and selective reactivity of its benzylic bromide. This reactivity can be effectively channeled into either nucleophilic substitution or elimination pathways by careful selection of reagents and reaction conditions. The electronic and steric influence of the ring substituents plays a significant role in determining the preferred reaction mechanism. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-Bromo-1-(bromomethyl)-2-methylbenzene. This polysubstituted benzene derivative presents a unique case for studying regioselectivity due to the interplay of electronic and steric effects of its substituents. Understanding these reactions is crucial for the strategic synthesis of complex organic molecules in pharmaceutical and materials science.

Core Concepts: Predicting Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of its three substituents: a methyl group at position 2, a bromo group at position 4, and a bromomethyl group at position 1.

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5).[1]

  • Bromo Group (-Br): A deactivating but ortho-, para-directing group, guiding electrophiles to positions 3 and 5.[1]

  • Bromomethyl Group (-CH₂Br): A deactivating group due to the electron-withdrawing inductive effect of the bromine atom. It is considered a meta-director, which also points to positions 3 and 5.

The synergistic directing effects of all three substituents strongly favor electrophilic attack at positions 3 and 5. However, steric hindrance plays a pivotal role in determining the final product distribution. Position 3 is flanked by the methyl and bromomethyl groups, creating significant steric congestion. In contrast, position 5 is sterically more accessible.[2] Therefore, electrophilic substitution is predicted to occur predominantly at position 5 .

Caption: Logical workflow for predicting the major product of EAS.

Key Electrophilic Aromatic Substitution Reactions

This section details the experimental protocols for common EAS reactions on this compound. The protocols are adapted from established methods for polysubstituted benzenes.

Nitration

The introduction of a nitro group (-NO₂) is a fundamental transformation in organic synthesis.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound (1 equivalent) in a minimal amount of glacial acetic acid to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Predicted Product: 4-Bromo-1-(bromomethyl)-2-methyl-5-nitrobenzene.

Halogenation (Bromination)

The introduction of a second bromine atom onto the aromatic ring can be achieved using N-bromosuccinimide (NBS) as a mild brominating agent.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in acetonitrile (2 mL) at -10 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[4]

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Predicted Product: 1,4-Dibromo-5-(bromomethyl)-2-methylbenzene.

Sulfonation

The introduction of a sulfonic acid group (-SO₃H) is achieved by reaction with fuming sulfuric acid.

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a mechanical stirrer, carefully add this compound (1 equivalent) to fuming sulfuric acid (oleum, 2-3 equivalents) at room temperature.

  • Heat the mixture to 40-50 °C and stir for 2-4 hours.[5][6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The sulfonic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Predicted Product: this compound-5-sulfonic acid.

Friedel-Crafts Acylation

The introduction of an acyl group is a key method for forming carbon-carbon bonds. Due to the deactivating nature of the substituents on the starting material, forcing conditions may be required.

Experimental Protocol:

  • To a suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane, add the acyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of this compound (1 equivalent) in dry dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Predicted Product: 1-(5-Bromo-2-(bromomethyl)-4-methylphenyl)ethan-1-one (for acylation with acetyl chloride).

Data Presentation

The following table summarizes the predicted outcomes and reaction conditions for the electrophilic aromatic substitution of this compound.

ReactionElectrophileReagents and ConditionsPredicted Major Product
Nitration NO₂⁺Conc. HNO₃, Conc. H₂SO₄, 0-25 °C4-Bromo-1-(bromomethyl)-2-methyl-5-nitrobenzene
Halogenation (Bromination) Br⁺NBS, CH₃CN, -10 to 0 °C1,4-Dibromo-5-(bromomethyl)-2-methylbenzene
Sulfonation SO₃Fuming H₂SO₄, 40-50 °CThis compound-5-sulfonic acid
Friedel-Crafts Acylation RCO⁺RCOCl, AlCl₃, CH₂Cl₂, 0-25 °C1-(5-Bromo-2-(bromomethyl)-4-methylphenyl)alkan-1-one

Experimental Workflow Visualization

The general workflow for performing and analyzing an electrophilic aromatic substitution reaction is depicted below.

Caption: A generalized workflow for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of this compound is a predictable process governed by the interplay of electronic directing effects and steric hindrance. The synergistic ortho-, para-directing influence of the methyl and bromo groups, combined with the meta-directing nature of the bromomethyl group, converges to activate positions 3 and 5. However, steric congestion around position 3 makes position 5 the overwhelmingly favored site of electrophilic attack. The provided experimental protocols offer a foundation for the synthesis of novel derivatives, which can serve as valuable intermediates in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve high yields and purity for specific applications.

References

Methodological & Application

Application Notes: Synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1-(bromomethyl)-2-methylbenzene (CAS No. 156001-49-9) is a valuable halogenated aromatic compound widely utilized as a key intermediate and building block in organic synthesis.[1] Its bifunctional nature, featuring both a nuclear bromine atom and a reactive benzylic bromide, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. It is particularly important in the development of pharmaceuticals, agrochemicals, and materials science.[2][3]

The most common and efficient method for preparing this compound is through the selective free-radical bromination of the methyl group (a benzylic position) of 4-bromo-2-methyltoluene. This type of reaction, known as benzylic bromination, takes advantage of the enhanced stability of the intermediate benzyl radical.[4][5]

Primary Synthetic Strategies

Two primary methods are employed for this transformation:

  • Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS): This is often the preferred method in a laboratory setting. N-Bromosuccinimide (NBS) is a convenient and selective source of bromine radicals.[4][6] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and carried out in a non-polar solvent like carbon tetrachloride or cyclohexane.[4][7][8] NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[6][9]

  • Direct Bromination with Elemental Bromine (Br₂): This classic method involves the reaction of the starting material with molecular bromine, usually under UV irradiation to initiate the radical chain reaction.[10][11] While effective, this method requires careful handling of highly corrosive and volatile liquid bromine. The reaction rate is controlled by the slow addition of bromine while irradiating the mixture.[10]

The underlying mechanism for both methods is a free-radical chain reaction consisting of three key stages: initiation, propagation, and termination.[12]

Visualization of Synthetic Pathway

The synthesis of this compound is achieved through the side-chain bromination of 4-bromo-2-methyltoluene.

SM 4-Bromo-2-methyltoluene P This compound SM->P Benzylic Bromination R Brominating Agent (NBS or Br₂) Radical Initiator (AIBN or hν) R->SM

Caption: General synthesis scheme for this compound.

Experimental Protocols

Protocol 1: Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS)

This protocol describes the synthesis using NBS as the brominating agent and AIBN as the radical initiator, a standard procedure for selective benzylic bromination.[4][8]

Materials and Reagents:

ReagentCAS No.FormulaMW ( g/mol )
4-Bromo-2-methyltoluene583-70-0C₈H₉Br185.06
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98
Azobisisobutyronitrile (AIBN)78-67-1C₈H₁₂N₄164.21
Cyclohexane110-82-7C₆H₁₂84.16
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methyltoluene (e.g., 10.0 g, 54.0 mmol).

  • Add N-Bromosuccinimide (NBS) (1.05 eq, 10.1 g, 56.7 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN) (e.g., 0.02 eq, 177 mg, 1.08 mmol).

  • Add anhydrous cyclohexane (e.g., 150 mL) as the solvent.[7]

  • Reaction Execution: Heat the mixture to reflux (approx. 81°C) with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Filter the mixture to remove the succinimide precipitate. Wash the solid with a small amount of cold cyclohexane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish oil or low-melting solid, can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield the final product as white crystals.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • NBS is an irritant; avoid inhalation and skin contact.[9]

  • AIBN is a potential explosive and should be handled with care and stored properly.

  • Cyclohexane is flammable. Avoid open flames.

Protocol 2: Direct Bromination with Elemental Bromine (Br₂)

This protocol details the synthesis using elemental bromine with photo-initiation.[10]

Materials and Reagents:

ReagentCAS No.FormulaMW ( g/mol )
4-Bromo-2-methyltoluene583-70-0C₈H₉Br185.06
Bromine (Br₂)7726-95-6Br₂159.81
Carbon Tetrachloride (CCl₄)56-23-5CCl₄153.82
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37

Procedure:

  • Reaction Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 4-bromo-2-methyltoluene (e.g., 10.0 g, 54.0 mmol) in dry carbon tetrachloride (e.g., 100 mL).[10]

  • Position a 250- or 500-watt lamp close to the flask to provide UV irradiation.[10]

  • Reaction Execution: Heat the solution to a gentle boil.

  • Using the dropping funnel, add a solution of bromine (1.05 eq, 2.9 mL, 9.06 g, 56.7 mmol) in carbon tetrachloride (20 mL) dropwise to the refluxing mixture.[10] The rate of addition should be controlled such that the red-brown color of bromine disappears almost instantly, indicating its consumption.[10] The evolution of hydrogen bromide (HBr) gas will be observed. The addition typically takes 30-90 minutes.[10]

  • After the addition is complete, continue to reflux and irradiate the mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up: Turn off the lamp and allow the solution to cool to room temperature.

  • Carefully wash the reaction mixture with ice-water, followed by a cold, dilute aqueous sodium bicarbonate solution to neutralize HBr, and finally with water again.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[10]

  • Purification: The resulting crude product can be purified by recrystallization from ethanol to yield pure this compound.[10]

Safety Precautions:

  • This reaction MUST be performed in an efficient fume hood due to the evolution of corrosive HBr gas and the use of highly toxic and volatile bromine and carbon tetrachloride.

  • Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Bromine can cause severe chemical burns. Handle with extreme care.

  • Carbon tetrachloride is a known carcinogen and is harmful to the environment. Safer alternatives like cyclohexane may be used, though reaction conditions might need optimization.

Quantitative Data Summary

ParameterProtocol 1 (NBS)Protocol 2 (Br₂)
Starting Material 4-Bromo-2-methyltoluene4-Bromo-2-methyltoluene
Amount10.0 g (54.0 mmol)10.0 g (54.0 mmol)
Brominating Agent N-BromosuccinimideElemental Bromine
Molar Equivalence1.05 eq1.05 eq
Amount10.1 g (56.7 mmol)9.06 g (56.7 mmol)
Initiator AIBN (catalytic)UV Light (e.g., 500W lamp)
Solvent Cyclohexane (~150 mL)Carbon Tetrachloride (~120 mL)
Temperature Reflux (~81°C)Reflux (~77°C)
Reaction Time 1 - 3 hours1 - 2 hours
Product This compoundThis compound
Formula C₈H₈Br₂C₈H₈Br₂
MW ( g/mol ) 263.96263.96
Expected Yield 65-85%60-75%
Appearance White crystalline solidWhite crystalline solid

Workflow and Mechanism Diagrams

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, work-up, and purification of the target compound.

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants: 4-bromo-2-methyltoluene, NBS/Br₂, Initiator, Solvent B Heat to Reflux with Stirring/ Irradiation A->B C Cool Reaction Mixture B->C D Filter (if NBS used) C->D E Aqueous Wash (NaHCO₃, H₂O) D->E F Dry Organic Layer (MgSO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Recrystallization G->H I Characterization (NMR, MP, etc.) H->I

Caption: Standard laboratory workflow for synthesis and purification.

Free-Radical Bromination Mechanism

The reaction proceeds via a well-established free-radical chain mechanism.[12]

cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) cluster_termination 3. Termination I1 Br₂ or NBS I2 2 Br• I1->I2 hν or Δ P1_eq Ar-CH₃ + Br•  →  Ar-CH₂• + HBr I2->P1_eq P1 Benzylic H Abstraction P2 Product Formation P2_eq Ar-CH₂• + Br₂  →  Ar-CH₂Br + Br• T1 Br• + Br•  →  Br₂ T2 Ar-CH₂• + Br•  →  Ar-CH₂Br T3 2 Ar-CH₂•  →  Ar-CH₂-CH₂-Ar

Caption: The three stages of the free-radical chain mechanism for benzylic bromination.

References

Application Notes and Protocols for 4-Bromo-1-(bromomethyl)-2-methylbenzene as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-methylbenzene, also known as 4-Bromo-2-methylbenzyl bromide, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic bromide and a stable aryl bromide, allows for selective and sequential functionalization, making it a valuable building block for the synthesis of a diverse range of biologically active molecules. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions. This dual reactivity enables the construction of complex molecular architectures for the development of novel therapeutic agents.

This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of bioactive compounds.

Chemical Properties and Safety Information
PropertyValue
IUPAC Name This compound
Synonyms 4-Bromo-2-methylbenzyl bromide
CAS Number 156001-49-9
Molecular Formula C₈H₈Br₂
Molecular Weight 263.96 g/mol
Appearance Off-white crystalline powder
Hazard Statements Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335)[1]
Precautionary Statements P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, P501[1]

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various classes of biologically active compounds, including potential antibacterial, anti-inflammatory, and kinase inhibitors.

Synthesis of Pyrazine Carboxamide Derivatives with Antibacterial and Alkaline Phosphatase Inhibitory Activity

A key application of related bromo-methylphenyl derivatives is in the synthesis of N-aryl pyrazine carboxamides, which have shown promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi and inhibitory activity against alkaline phosphatase.[2] The synthetic strategy involves an initial amidation followed by a Suzuki cross-coupling reaction.

Reaction Scheme:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki Coupling Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Pyrazine-2-carboxylic acid->N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide DCC, DMAP, DCM, 0°C to rt 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline->N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide_2 N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Final Product N-(aryl)pyrazine-2-carboxamide Derivative N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide_2->Final Product Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90°C Aryl boronic acid Aryl boronic acid Aryl boronic acid->Final Product

Synthetic route to N-aryl pyrazine-2-carboxamide derivatives.

Protocol 1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide [2]

  • Materials:

    • Pyrazine-2-carboxylic acid (1.0 eq, 10 mmol)

    • 4-Bromo-3-methylaniline (1.0 eq, 10 mmol)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol)

    • 4-Dimethylaminopyridine (DMAP) (0.2 eq, 2 mmol)

    • Dichloromethane (DCM), 50 mL

  • Procedure:

    • To a 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid, 4-bromo-3-methylaniline, and DMAP in DCM.

    • Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

    • Once the temperature reaches 0°C, add DCC to the mixture under an inert atmosphere.

    • Remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

  • Quantitative Data:

    • Yield: 83%[2]

Protocol 2: Suzuki Coupling to Synthesize N-aryl Pyrazine Carboxamide Derivatives [2]

  • Materials:

    • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq, 1 mmol)

    • Aryl boronic acid (1.0 eq, 1 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 eq, 2 mmol)

    • 1,4-dioxane and water (10:1 mixture), 8.25 mL

  • Procedure:

    • In a dried Schlenk tube equipped with a stirrer, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, aryl boronic acid, tetrakis(triphenylphosphine)palladium(0), and K₃PO₄.

    • Add the 1,4-dioxane/water mixture under an inert argon atmosphere.

    • Heat the reaction mixture to 90°C for 24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature.

    • Add water and ethyl acetate. Separate the organic layer and dry over anhydrous sodium sulfate.

    • Purify the product via column chromatography.

  • Quantitative Data:

    • Yields: 60-85% depending on the aryl boronic acid used.[2]

Synthesis of HNF-4α Modulators

4-Bromo-2-methylbenzyl bromide serves as an alkylating agent in the synthesis of Hepatocyte Nuclear Factor 4 alpha (HNF-4α) modulators, which have potential applications in metabolic diseases.[3]

Reaction Scheme:

G 4-hydroxyphenyl acetic acid 4-hydroxyphenyl acetic acid Product HNF-4α modulator 4-hydroxyphenyl acetic acid->Product Alkylation 4-Bromo-2-methylbenzyl bromide 4-Bromo-2-methylbenzyl bromide 4-Bromo-2-methylbenzyl bromide->Product

Synthesis of an HNF-4α modulator.

Protocol 3: Alkylation of 4-hydroxyphenyl acetic acid [3]

  • Materials:

    • 4-hydroxyphenyl acetic acid

    • 4-bromo-2-methylbenzyl bromide

    • Base (e.g., sodium hydroxide)

    • Solvent (e.g., ethyl acetate)

  • Procedure:

    • Dissolve 4-hydroxyphenyl acetic acid in a suitable solvent.

    • Add a base to deprotonate the phenolic hydroxyl group.

    • Add 4-bromo-2-methylbenzyl bromide to the reaction mixture.

    • Stir the reaction at room temperature for 36 hours.

    • Quench the reaction with water and neutralize the pH to 7 with 6N sodium hydroxide.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash silica column chromatography (EtOAc/Hexanes).

  • Quantitative Data:

    • Yield: 47%[3]

Biological Activity and Signaling Pathways

The bioactive molecules synthesized from this compound and its derivatives have been shown to target various biological pathways implicated in disease.

Inhibition of Bacterial DNA Gyrase

The synthesized pyrazine carboxamide derivatives have been investigated for their antibacterial activity against Salmonella Typhi. Molecular docking studies suggest that these compounds can bind to the active site of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby inhibiting bacterial growth.[1]

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Pyrazine Carboxamide Derivative DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Inhibition Inhibition Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Replication_Blocked Replication_Blocked Relaxed_DNA->Replication_Blocked Replication Blocked Pyrazine_Derivative Pyrazine Carboxamide Derivative Pyrazine_Derivative->DNA_Gyrase

Inhibition of DNA Gyrase by a synthesized derivative.

Summary of Synthetic Applications

Starting MaterialReagents and ConditionsProduct ClassBiological ActivityYield (%)Reference
4-Bromo-3-methylaniline (precursor)1. Pyrazine-2-carboxylic acid, DCC, DMAP, DCM2. Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90°CPyrazine CarboxamidesAntibacterial, Alkaline Phosphatase Inhibitor60-85 (Step 2)[2]
4-hydroxyphenyl acetic acid4-bromo-2-methylbenzyl bromide, NaOH, Ethyl acetate, rt, 36hPhenylacetic acid derivativesHNF-4α modulators47[3]
1-Methylimidazolidin-2-one4-bromo-2-methylbenzyl bromide, NaH, DMF, rt, 18hBenzimidazole derivatives5-HT5A receptor modulatorsNot specified[4]

This document provides a snapshot of the synthetic utility of this compound. The provided protocols can be adapted for the synthesis of a wide range of novel compounds for drug discovery and development. Researchers should always adhere to strict safety protocols when handling this hazardous chemical.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-methylbenzene is a versatile bifunctional aromatic compound of significant interest in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. Its structure features two bromine atoms with distinct reactivities: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for selective nucleophilic substitution at the benzylic position, making it a valuable building block for the introduction of a wide array of functional groups.

The benzylic bromide is susceptible to attack by a variety of nucleophiles, proceeding readily through either an SN1 or SN2 mechanism, facilitated by the stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon. This selective functionalization leaves the aryl bromide intact for subsequent transformations, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures.

These application notes provide a comprehensive overview of common nucleophilic substitution reactions involving this compound, complete with detailed experimental protocols and a summary of reaction parameters.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions performed on this compound with a range of common nucleophiles. The data provides a comparative overview for synthetic planning.

NucleophileReagentProductTypical SolventTypical ConditionsExpected Yield
AminePrimary/Secondary Amine (e.g., Isopropylamine)N-(4-Bromo-2-methylbenzyl)amineAcetonitrile, DMFBase (e.g., K₂CO₃, DIPEA), Elevated Temperature (e.g., 80 °C)Good to High
CyanideSodium Cyanide (NaCN) or Potassium Cyanide (KCN)(4-Bromo-2-methylphenyl)acetonitrileDMSO, Ethanol/WaterElevated Temperature (e.g., 90 °C or Reflux)Good to High
AzideSodium Azide (NaN₃)1-(Azidomethyl)-4-bromo-2-methylbenzeneDMF, DMSORoom Temperature to 60 °CHigh
HydroxideSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)(4-Bromo-2-methylphenyl)methanolAcetone/Water, THF/WaterRoom Temperature to 50 °CGood to High
AlkoxideSodium Methoxide (NaOMe)4-Bromo-1-(methoxymethyl)-2-methylbenzeneMethanolRefluxGood
ThiolThiourea followed by hydrolysis(4-Bromo-2-methylbenzyl)thiolMethanolRefluxGood to High
PhenoxideSubstituted Phenol4-Bromo-2-methylbenzyl aryl etherDichloromethaneLewis Acid (e.g., AlCl₃) or Base (e.g., K₂CO₃)Good

Mandatory Visualizations

Nucleophilic_Substitution_Pathways cluster_products Products This compound This compound Amine_Product N-Substituted Amine This compound->Amine_Product R₂NH, Base Nitrile_Product Acetonitrile Derivative This compound->Nitrile_Product NaCN Azide_Product Azide Derivative This compound->Azide_Product NaN₃ Alcohol_Product Benzylic Alcohol This compound->Alcohol_Product NaOH Ether_Product Benzyl Ether This compound->Ether_Product RO⁻Na⁺ Thiol_Product Benzylic Thiol This compound->Thiol_Product 1. Thiourea 2. NaOH Experimental_Workflow start Start reaction_setup Dissolve this compound in appropriate solvent start->reaction_setup reagent_addition Add Nucleophile and Base (if required) reaction_setup->reagent_addition reaction Stir at specified temperature Monitor by TLC reagent_addition->reaction workup Quench reaction and perform aqueous workup reaction->workup extraction Extract with organic solvent workup->extraction purification Dry, concentrate, and purify (Chromatography/Recrystallization) extraction->purification product Characterize final product purification->product

Application of 4-Bromo-1-(bromomethyl)-2-methylbenzene in Pharmaceutical Synthesis: A Case Study in Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Bromo-1-(bromomethyl)-2-methylbenzene and its structural analogs are versatile bifunctional reagents in pharmaceutical synthesis. The presence of two bromine atoms with different reactivities—a highly reactive benzylic bromide and a less reactive aryl bromide—allows for selective and sequential chemical transformations. This differential reactivity is crucial for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

The primary application of this class of compounds is in alkylation reactions, where the reactive bromomethyl group serves as an electrophile to introduce the substituted benzyl moiety onto a nucleophilic substrate, often a heterocycle. This strategy is prominently featured in the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs), which are widely used for the treatment of hypertension and heart failure.[1][2][3]

A notable example is the synthesis of Telmisartan, where a key intermediate, structurally similar to this compound, is used to alkylate a bis-benzimidazole core.[4][5][6] The aryl bromide can then be used for further modifications, such as cross-coupling reactions, although in the case of Telmisartan, the biphenyl structure is typically constructed prior to the key alkylation step.

The selection of a specific this compound derivative allows for the precise introduction of desired substituents onto the final drug molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The methyl group on the benzene ring, for instance, can impact the molecule's conformation and interaction with its biological target.

Key Reactions and Experimental Protocols

The cornerstone of the utility of this compound and its analogs in pharmaceutical synthesis is the selective alkylation of heterocyclic systems. Below is a detailed protocol for a key step in the synthesis of Telmisartan, which utilizes a structurally related compound, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester. This serves as a representative example of the application of this class of reagents.

Protocol: N-Alkylation of 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzimidazole for the Synthesis of a Telmisartan Precursor

This protocol describes the reaction of the bis-benzimidazole core of Telmisartan with a bromomethylbiphenyl derivative.

Materials:

  • 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzimidazole

  • 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester

  • Potassium hydroxide (KOH)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Acetic acid

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • To a solution of 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzimidazole in acetonitrile, add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester.

  • Add potassium hydroxide to the mixture and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water.

  • The subsequent step would involve the hydrolysis of the tert-butyl ester to yield Telmisartan.[4][5]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the N-alkylation step in the synthesis of Telmisartan precursors.

ParameterValueReference
Starting Materials 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzimidazole, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester[4][5]
Base Potassium hydroxide (KOH)[2]
Solvent Acetonitrile[2]
Reaction Temperature Room Temperature to Reflux[2][4]
Reaction Time 2-3 hours[2]
Yield >85%[4]

Visualizing the Synthesis and Mechanism of Action

To better understand the role of this compound analogs in pharmaceutical synthesis and the mechanism of action of the resulting drugs, the following diagrams are provided.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product A This compound (or analog) C N-Alkylation A->C B Heterocyclic Core (e.g., Benzimidazole) B->C D API Precursor C->D Formation of C-N bond E Final API (e.g., Telmisartan) D->E Further modifications

Caption: General synthesis pathway utilizing this compound analogs.

Experimental_Workflow start Start reactants Combine Reactants: - this compound analog - Heterocyclic core - Base and Solvent start->reactants reaction Stir at Controlled Temperature reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Quench Reaction and Precipitate Product monitoring->workup Reaction Complete purification Filter and Recrystallize workup->purification analysis Characterize Final Product purification->analysis end End analysis->end

Caption: A typical experimental workflow for the N-alkylation reaction.

Signaling_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleavage by Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII conversion by ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R binds to Effects Vasoconstriction Increased Blood Pressure AT1R->Effects activates Telmisartan Telmisartan (Synthesized using a key 4-bromomethylbiphenyl intermediate) Telmisartan->AT1R blocks

Caption: The renin-angiotensin system and the inhibitory action of Telmisartan.

References

Application of 4-Bromo-1-(bromomethyl)-2-methylbenzene in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1-(bromomethyl)-2-methylbenzene is a bifunctional aromatic compound that serves as a valuable intermediate in medicinal chemistry. Its structure, featuring a reactive benzylic bromide and a modifiable aryl bromide, allows for sequential and regioselective chemical transformations. This makes it a key building block in the synthesis of complex heterocyclic scaffolds present in various biologically active molecules. A significant application of this compound is inferred in the synthesis of potent kinase inhibitors, such as Trametinib, a MEK1/2 inhibitor approved for the treatment of various cancers. This document outlines the application of this compound in the synthesis of a key precursor to Trametinib and provides detailed experimental protocols.

Application in the Synthesis of Trametinib Intermediate

Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor in the proliferation of several cancers.[1] The synthesis of Trametinib involves the coupling of several key intermediates. One such crucial intermediate is 2-amino-5-bromo-3-methylbenzonitrile. This compound is a logical starting material for the synthesis of this intermediate, providing the core substituted benzene ring.

The synthetic strategy involves the conversion of the bromomethyl group of this compound to a nitrile, followed by the introduction of an amino group. The resulting 2-amino-5-bromo-3-methylbenzonitrile can then be utilized in the subsequent steps of the Trametinib synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its conversion to a key Trametinib intermediate.

StepReactant(s)ProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1(4-bromo-2-methylphenyl)methanolThis compoundPBr₃Dichloromethane0 to RT297>95
2This compound5-Bromo-2-methylbenzonitrileNaCNDMSO903~90>98
35-Bromo-2-methylbenzonitrile2-Amino-5-bromo-3-methylbenzonitrile1. LDA 2. TsN₃THF-78 to RT4~75>97

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from (4-bromo-2-methylphenyl)methanol.[2]

Materials:

  • (4-bromo-2-methylphenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve (4-bromo-2-methylphenyl)methanol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain this compound as a crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Amino-5-bromo-3-methylbenzonitrile (Key Trametinib Intermediate)

This protocol outlines a potential synthetic route from this compound to the key Trametinib intermediate.

Step 2a: Synthesis of 5-Bromo-2-methylbenzonitrile

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2-methylbenzonitrile.

Step 2b: Synthesis of 2-Amino-5-bromo-3-methylbenzonitrile

Materials:

  • 5-Bromo-2-methylbenzonitrile

  • Lithium diisopropylamide (LDA)

  • Tosyl azide (TsN₃)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, low-temperature bath

Procedure:

  • Dissolve 5-Bromo-2-methylbenzonitrile (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of tosyl azide (1.2 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-amino-5-bromo-3-methylbenzonitrile.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Simplified MAPK/ERK Signaling Pathway and Trametinib's Mechanism of Action

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Trametinib Trametinib Trametinib->MEK

Caption: Trametinib inhibits MEK1/2 in the MAPK/ERK pathway.

Diagram 2: Experimental Workflow for the Synthesis of a Key Trametinib Intermediate

Synthesis_Workflow Start 4-Bromo-1-(bromomethyl) -2-methylbenzene Step1 Cyanation (NaCN, DMSO) Start->Step1 Intermediate1 5-Bromo-2-methylbenzonitrile Step1->Intermediate1 Step2 Amination (LDA, TsN₃, THF) Intermediate1->Step2 Product 2-Amino-5-bromo -3-methylbenzonitrile Step2->Product Application Further steps in Trametinib Synthesis Product->Application

Caption: Synthesis of a Trametinib intermediate workflow.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 4-Bromo-1-(bromomethyl)-2-methylbenzene in various palladium-catalyzed cross-coupling reactions. This bifunctional reagent, featuring both a reactive aryl bromide and a benzylic bromide, offers significant opportunities for selective and sequential functionalization in the synthesis of complex organic molecules. The distinct reactivity of the C(sp²)–Br and C(sp³)–Br bonds allows for programmed, stepwise modifications, making it a valuable building block in medicinal chemistry and materials science.[1]

The protocols detailed below are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction development and optimization.[1][2][3][4]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5][6] For this compound, the aryl bromide can be selectively coupled under conditions that leave the benzylic bromide intact, allowing for subsequent transformations.[1][4]

General Reaction Scheme:

Where Ar = 2-methylphenyl

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative, hypothetical results for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

EntryArylboronic Acid (R-B(OH)₂)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80295
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001292
33-Pyridinylboronic acidPdCl₂(dppf) (3)-K₃PO₄DMF90888
42-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100490
Detailed Experimental Protocol

This protocol is adapted from procedures for the selective coupling of similar dihalogenated substrates.[1][4]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)[3]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)[3]

  • Ligand (if required, e.g., PCy₃·HBF₄)[4]

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equiv.)[3]

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)[3]

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.[1][3]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[3]

  • Add the anhydrous solvent and water (e.g., a 4:1 to 10:1 v/v mixture) via syringe.[1][3]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[1][3]

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base B Evacuate & Backfill with Inert Gas A->B C Add Solvents (Toluene/Water) B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Dilute E->F G Aqueous Wash (Water & Brine) F->G H Dry, Filter, & Concentrate G->H I Column Chromatography H->I J Isolated Product I->J

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7][8] This reaction provides a pathway to vinyl-substituted aromatic compounds, which are valuable synthetic intermediates. The reaction typically favors the trans isomer of the product.[8][9]

General Reaction Scheme:

Where Ar = 2-methylphenyl

Illustrative Quantitative Data for Heck Reaction
EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1001685
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃NMP1201290
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile802478
4CyclohexenePd/C (5)-NaOAcToluene1101875
Detailed Experimental Protocol

This protocol is based on general procedures for the Heck reaction of aryl bromides.[10][11]

Materials:

  • This compound (1.0 equiv.)

  • Alkene (1.5 equiv.)[11]

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)[11]

  • Phosphine Ligand (e.g., Tri(o-tolyl)phosphine) (2-10 mol%)[11]

  • Base (e.g., Triethylamine (Et₃N), Na₂CO₃) (2.0 equiv.)[11]

  • Solvent (e.g., DMF, NMP, Toluene)

Procedure:

  • In a sealable reaction tube, combine this compound, the alkene, and the base in the chosen solvent.[11]

  • Degas the mixture by bubbling with argon for 15-20 minutes.[11]

  • Add the palladium catalyst and phosphine ligand to the mixture.[11]

  • Seal the tube and heat the reaction to the specified temperature (typically 100-120 °C).[11]

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.[11]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.[11]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[12] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[13]

General Reaction Scheme:

Where Ar = 2-methylphenyl

Illustrative Quantitative Data for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60693
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene80889
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NDMF401291
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF252485
Detailed Experimental Protocol

This general protocol is adapted from established Sonogashira coupling procedures.[13]

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.1 - 1.5 equiv.)[13]

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)[13]

  • Copper(I) iodide (CuI) (2-10 mol%)[13]

  • Amine base (e.g., Triethylamine, Diisopropylamine) (2-3 equiv.)[13]

  • Anhydrous solvent (e.g., THF, Toluene, DMF)[13]

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[13]

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[13]

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C).[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine salt.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel.[13]

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[14][15] This method has broad substrate scope and functional group tolerance.[15][16]

General Reaction Scheme:

Where Ar = 2-methylphenyl

Illustrative Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAPNaOt-BuToluene1001294
2AnilinePd(OAc)₂ (2)XPhosK₃PO₄Dioxane1101888
3BenzylaminePd₂(dba)₃ (2)BrettPhosCs₂CO₃Toluene1001691
4n-HexylaminePd(OAc)₂ (2)RuPhosK₂CO₃t-Amyl alcohol1102486
Detailed Experimental Protocol

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[11][17]

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • Charge a Schlenk tube with the palladium catalyst, ligand, and base.[11]

  • Evacuate and backfill the tube with argon.

  • In a separate flask, dissolve this compound and the amine in the solvent.

  • Add the substrate solution to the Schlenk tube via syringe.

  • Heat the reaction mixture with vigorous stirring to the specified temperature (typically 100-110 °C).[17]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[17]

  • Concentrate the filtrate and purify the crude product by column chromatography.[17]

General Catalytic Cycle Diagram

Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdNu Ar-Pd(II)L₂(Nu) ArPdBr->ArPdNu Ligand Exchange/ Transmetalation ArPdNu->Pd0 Reductive Elimination Product Ar-Nu ArPdNu->Product ArBr Ar-Br ArBr->ArPdBr NuH_Base Nu-H + Base NuH_Base->ArPdNu

Caption: General Catalytic Cycle for Cross-Coupling.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1-(bromomethyl)-2-methylbenzene is a versatile bifunctional starting material for the synthesis of a variety of heterocyclic compounds.[1] Its structure incorporates a reactive benzylic bromide, susceptible to nucleophilic substitution, and a more stable aryl bromide, which can participate in transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for sequential and site-selective modifications, making it a valuable building block in medicinal chemistry and drug discovery. Heterocyclic compounds are a cornerstone of pharmaceuticals, with over 85% of biologically active small molecules containing at least one heterocyclic ring.[2] They provide scaffolds that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing ADME/Tox profiles.[2]

These application notes provide detailed protocols for the synthesis of three distinct heterocyclic systems from this compound: a substituted isoindolinone, a substituted tetrahydroisoquinoline, and a substituted N-benzylpyrrolidinone. These examples showcase the utility of this starting material in constructing medicinally relevant scaffolds.

Synthesis of 5-Bromo-3-methyl-2,3-dihydroisoindol-1-one

This protocol outlines a three-step synthesis of a substituted isoindolinone, a scaffold found in various biologically active compounds. The synthesis begins with the nucleophilic substitution of the benzylic bromide with cyanide, followed by hydrolysis of the resulting nitrile to a carboxylic acid, and subsequent intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile

A solution of this compound (10.0 g, 37.9 mmol) in a mixture of acetone (150 mL) and water (50 mL) is prepared in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Sodium cyanide (2.8 g, 57.1 mmol) is added, and the mixture is heated to reflux for 4 hours. The reaction progress is monitored by TLC. Upon completion, the acetone is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10:1) to afford 2-(4-Bromo-2-methylphenyl)acetonitrile as a solid.[3][4]

Step 2: Synthesis of 2-(4-Bromo-2-methylphenyl)acetic acid

To a solution of 2-(4-Bromo-2-methylphenyl)acetonitrile (5.0 g, 23.8 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, a 20% aqueous solution of sodium hydroxide (50 mL) is added. The mixture is heated to reflux for 12 hours.[5] After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is diluted with water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material. The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(4-Bromo-2-methylphenyl)acetic acid.[6][7]

Step 3: Synthesis of 5-Bromo-3-methyl-2,3-dihydroisoindol-1-one

2-(4-Bromo-2-methylphenyl)acetic acid (3.0 g, 13.1 mmol) is dissolved in thionyl chloride (15 mL) and heated to reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to give the crude acid chloride. The residue is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) and cooled to 0 °C. A solution of aqueous ammonia (28%, 20 mL) is added dropwise with vigorous stirring. The mixture is stirred at room temperature for 2 hours. The THF is removed in vacuo, and the resulting solid is filtered, washed with water, and dried to give 2-(4-bromo-2-methylphenyl)acetamide. This crude amide is then mixed with polyphosphoric acid (30 g) and heated at 150 °C for 2 hours. The reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford 5-Bromo-3-methyl-2,3-dihydroisoindol-1-one.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-(4-Bromo-2-methylphenyl)acetonitrileC₉H₈BrN210.07~85-95Solid
2-(4-Bromo-2-methylphenyl)acetic acidC₉H₉BrO₂229.07~90-98135-137
5-Bromo-3-methyl-2,3-dihydroisoindol-1-oneC₉H₈BrNO226.07~60-70Not available

Synthesis of 6-Bromo-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

This protocol describes the synthesis of a substituted tetrahydroisoquinoline, a privileged scaffold in medicinal chemistry, via a Bischler-Napieralski-type reaction sequence.[8][9] The synthesis involves cyanation, reduction of the nitrile to a primary amine, acylation, intramolecular cyclization, and final reduction.

Experimental Protocol

Step 1: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile

This step is identical to Step 1 in the synthesis of 5-Bromo-3-methyl-2,3-dihydroisoindol-1-one.

Step 2: Synthesis of 2-(4-Bromo-2-methylphenyl)ethan-1-amine

In a flame-dried round-bottom flask under an argon atmosphere, lithium aluminum hydride (LAH) (1.5 g, 39.5 mmol) is suspended in anhydrous THF (100 mL). The suspension is cooled to 0 °C, and a solution of 2-(4-Bromo-2-methylphenyl)acetonitrile (4.0 g, 19.0 mmol) in anhydrous THF (50 mL) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is quenched by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and water (4.5 mL). The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 2-(4-Bromo-2-methylphenyl)ethan-1-amine, which is used in the next step without further purification.

Step 3: Synthesis of N-(2-(4-Bromo-2-methylphenyl)ethyl)acetamide

2-(4-Bromo-2-methylphenyl)ethan-1-amine (3.0 g, 14.0 mmol) is dissolved in dichloromethane (DCM, 70 mL) in a round-bottom flask and cooled to 0 °C. Triethylamine (2.9 mL, 21.0 mmol) is added, followed by the dropwise addition of acetyl chloride (1.2 mL, 16.8 mmol). The reaction mixture is stirred at room temperature for 3 hours. The mixture is then washed with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-(2-(4-Bromo-2-methylphenyl)ethyl)acetamide.

Step 4: Synthesis of 6-Bromo-1-methyl-3,4-dihydroisoquinoline

N-(2-(4-Bromo-2-methylphenyl)ethyl)acetamide (2.0 g, 7.8 mmol) is dissolved in anhydrous acetonitrile (40 mL). Phosphorus oxychloride (POCl₃) (1.1 mL, 11.7 mmol) is added, and the mixture is heated to reflux for 2 hours.[8] The solvent is removed under reduced pressure, and the residue is carefully poured into a mixture of ice and concentrated ammonia solution. The aqueous layer is extracted with DCM (3 x 40 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 6-Bromo-1-methyl-3,4-dihydroisoquinoline.

Step 5: Synthesis of 6-Bromo-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

The crude 6-Bromo-1-methyl-3,4-dihydroisoquinoline (1.5 g, 6.3 mmol) is dissolved in methanol (50 mL) and cooled to 0 °C. Sodium borohydride (0.48 g, 12.6 mmol) is added in portions.[8] The reaction is stirred at room temperature for 2 hours. The methanol is removed in vacuo, and the residue is partitioned between water and DCM. The aqueous layer is extracted with DCM (2 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford 6-Bromo-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
2-(4-Bromo-2-methylphenyl)ethan-1-amineC₉H₁₂BrN214.10~85-95 (crude)Oil
N-(2-(4-Bromo-2-methylphenyl)ethyl)acetamideC₁₁H₁₄BrNO256.14~90-98Solid
6-Bromo-1-methyl-3,4-dihydroisoquinolineC₁₀H₁₀BrN224.10~70-85 (crude)Oil
6-Bromo-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolineC₁₁H₁₄BrN240.14~80-90 (after reduction)Not available

Synthesis of 1-((4-Bromo-2-methylphenyl)methyl)pyrrolidin-2-one

This protocol describes a straightforward N-alkylation of 2-pyrrolidinone with this compound. This reaction is a common method for the synthesis of N-substituted lactams, which are important building blocks in organic synthesis and can exhibit a range of biological activities.

Experimental Protocol

To a solution of 2-pyrrolidinone (1.0 g, 11.7 mmol) in anhydrous dimethylformamide (DMF, 20 mL) in a round-bottom flask, sodium hydride (60% dispersion in mineral oil, 0.52 g, 13.0 mmol) is added portionwise at 0 °C under an argon atmosphere. The mixture is stirred for 30 minutes at room temperature until the evolution of hydrogen ceases. A solution of this compound (2.9 g, 11.0 mmol) in anhydrous DMF (10 mL) is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of water (50 mL) and extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 1-((4-Bromo-2-methylphenyl)methyl)pyrrolidin-2-one.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
1-((4-Bromo-2-methylphenyl)methyl)pyrrolidin-2-oneC₁₂H₁₄BrNO268.15~75-85Not available

Visualizations

Synthesis_of_Isoindolinone start 4-Bromo-1-(bromomethyl) -2-methylbenzene intermediate1 2-(4-Bromo-2-methylphenyl) acetonitrile start->intermediate1 NaCN, Acetone/H₂O reflux intermediate2 2-(4-Bromo-2-methylphenyl) acetic acid intermediate1->intermediate2 NaOH, EtOH/H₂O reflux, then H⁺ product 5-Bromo-3-methyl -2,3-dihydroisoindol-1-one intermediate2->product 1. SOCl₂, reflux 2. NH₄OH 3. PPA, 150 °C

Caption: Synthetic workflow for 5-Bromo-3-methyl-2,3-dihydroisoindol-1-one.

Synthesis_of_Tetrahydroisoquinoline start 4-Bromo-1-(bromomethyl) -2-methylbenzene intermediate1 2-(4-Bromo-2-methylphenyl) acetonitrile start->intermediate1 NaCN, Acetone/H₂O reflux intermediate2 2-(4-Bromo-2-methylphenyl) ethan-1-amine intermediate1->intermediate2 LiAlH₄, THF intermediate3 N-(2-(4-Bromo-2-methylphenyl) ethyl)acetamide intermediate2->intermediate3 AcCl, Et₃N, DCM intermediate4 6-Bromo-1-methyl -3,4-dihydroisoquinoline intermediate3->intermediate4 POCl₃, MeCN reflux product 6-Bromo-1,3-dimethyl -1,2,3,4-tetrahydroisoquinoline intermediate4->product NaBH₄, MeOH

Caption: Synthetic workflow for 6-Bromo-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Synthesis_of_N_Benzylpyrrolidinone start 4-Bromo-1-(bromomethyl) -2-methylbenzene product 1-((4-Bromo-2-methylphenyl)methyl) pyrrolidin-2-one start->product NaH, DMF pyrrolidinone 2-Pyrrolidinone pyrrolidinone->product NaH, DMF sub_graph sub_graph

Caption: Synthetic workflow for 1-((4-Bromo-2-methylphenyl)methyl)pyrrolidin-2-one.

References

Protecting Group Strategies for 4-Bromo-1-(bromomethyl)-2-methylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 4-Bromo-1-(bromomethyl)-2-methylbenzene. The inherent reactivity difference between the benzylic bromide and the aryl bromide moieties allows for selective transformations, which are crucial for multi-step synthetic routes in drug discovery and development.

Introduction: Understanding Reactivity

The key to devising effective protecting group strategies for this compound lies in the differential reactivity of its two bromine substituents. The bromomethyl group is a benzylic halide, while the bromo group is an aryl halide.

  • Benzylic Bromide: The C(sp³)-Br bond at the benzylic position is significantly more reactive towards nucleophilic substitution (both SN1 and SN2 mechanisms). This is due to the stabilization of the resulting carbocation (in an SN1 pathway) or the transition state (in an SN2 pathway) by the adjacent aromatic ring.

  • Aryl Bromide: The C(sp²)-Br bond on the aromatic ring is considerably less reactive towards nucleophilic substitution. The lone pairs of the bromine atom participate in resonance with the aromatic pi-system, imparting a partial double bond character to the C-Br bond, making it stronger and shorter.

This reactivity difference forms the basis for the selective protection of the more labile bromomethyl group while leaving the robust aryl bromide intact for subsequent cross-coupling reactions or other transformations.

Protecting Group Strategies for the Bromomethyl Group

The primary strategy involves the conversion of the highly reactive bromomethyl group into a more stable functional group that can be readily cleaved back to the original benzylic bromide when needed. This section outlines three common and effective strategies: protection as an alcohol, an ester, or an ether.

Strategy 1: Protection as a Benzylic Alcohol

A straightforward approach is the hydrolysis of the benzylic bromide to the corresponding alcohol. The resulting hydroxyl group is significantly less reactive as a leaving group and can be easily converted back to the bromide.

Workflow for Alcohol Protection Strategy

G cluster_protection Protection cluster_deprotection Deprotection Start 4-Bromo-1-(bromomethyl)- 2-methylbenzene Protected (4-Bromo-2-methylphenyl)methanol Start->Protected Hydrolysis Deprotected 4-Bromo-1-(bromomethyl)- 2-methylbenzene Protected->Deprotected Bromination

Caption: Workflow for the protection of the bromomethyl group as an alcohol and its subsequent deprotection.

Quantitative Data for Alcohol Protection Strategy

StepReagents and ConditionsSolventTimeTemperatureYield (%)
Protectionaq. KOH or K₂CO₃ (excess)Dioxane/H₂O12 hRefluxGood
DeprotectionPPh₃ (1.1-1.3 equiv), NBS (1.1-1.3 equiv)THF1-5 minRoom Temp.70-85
Deprotection48% HBr (excess)-90 minRefluxGood

Experimental Protocols

Protocol 1.1: Protection of this compound as (4-Bromo-2-methylphenyl)methanol

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and water, add an excess of potassium carbonate (3.0 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (4-Bromo-2-methylphenyl)methanol.

Protocol 1.2: Deprotection of (4-Bromo-2-methylphenyl)methanol to this compound

  • Dissolve (4-Bromo-2-methylphenyl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution in an ice bath and add N-bromosuccinimide (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Quench the reaction with water and extract with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[1]

Strategy 2: Protection as a Benzyl Acetate

Esterification of the benzylic bromide provides a stable protecting group that is resistant to many reaction conditions. The acetate can be readily hydrolyzed back to the alcohol, which can then be converted to the benzylic bromide.

Workflow for Acetate Protection Strategy

G cluster_protection Protection cluster_deprotection Deprotection Start 4-Bromo-1-(bromomethyl)- 2-methylbenzene Protected (4-Bromo-2-methylphenyl)methyl acetate Start->Protected Acetoxylation Alcohol (4-Bromo-2-methylphenyl)methanol Protected->Alcohol Hydrolysis Deprotected 4-Bromo-1-(bromomethyl)- 2-methylbenzene Alcohol->Deprotected Bromination

Caption: Workflow for the protection of the bromomethyl group as an acetate and its subsequent deprotection.

Quantitative Data for Acetate Protection Strategy

StepReagents and ConditionsSolventTimeTemperatureYield (%)
ProtectionSodium acetate or Silver(I) acetateAcetonitrile4 h50 °C~90
Deprotection (Hydrolysis)aq. NaOHWater3 h102-105 °CHigh
Deprotection (Bromination)PPh₃ (1.1-1.3 equiv), NBS (1.1-1.3 equiv)THF1-5 minRoom Temp.70-85

Experimental Protocols

Protocol 2.1: Protection of this compound as (4-Bromo-2-methylphenyl)methyl acetate

  • To a suspension of silver(I) acetate (1.0 eq) in acetonitrile, add a solution of this compound (1.0 eq) in acetonitrile.

  • Stir the reaction mixture at 50 °C for 4 hours in the dark under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Add a saturated solution of ammonium chloride and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to obtain (4-Bromo-2-methylphenyl)methyl acetate.[2]

Protocol 2.2: Deprotection of (4-Bromo-2-methylphenyl)methyl acetate to (4-Bromo-2-methylphenyl)methanol

  • To the (4-Bromo-2-methylphenyl)methyl acetate, add a 30% aqueous solution of sodium hydroxide.

  • Heat the mixture to 102-105 °C and stir for 3 hours.

  • Cool the reaction mixture and separate the organic phase.

  • The crude (4-Bromo-2-methylphenyl)methanol can be used in the next step without further purification or can be purified by distillation under reduced pressure.[3]

Strategy 3: Protection as a Benzyl Ether

Formation of a benzyl ether offers a robust protecting group that is stable to a wide range of reaction conditions, including acidic and basic environments. The Williamson ether synthesis is a common method for this transformation. Cleavage can be achieved under reductive conditions or using specific Lewis acids.

Workflow for Ether Protection Strategy

G cluster_protection Protection cluster_deprotection Deprotection Start 4-Bromo-1-(bromomethyl)- 2-methylbenzene Protected 4-Bromo-1-(alkoxymethyl)- 2-methylbenzene Start->Protected Williamson Ether Synthesis Alcohol (4-Bromo-2-methylphenyl)methanol Protected->Alcohol Cleavage (e.g., H₂/Pd/C) Deprotected 4-Bromo-1-(bromomethyl)- 2-methylbenzene Alcohol->Deprotected Bromination

Caption: Workflow for the protection of the bromomethyl group as an ether and its subsequent deprotection.

Quantitative Data for Ether Protection Strategy

StepReagents and ConditionsSolventTimeTemperatureYield (%)
ProtectionNaH, Alcohol (e.g., Methanol, Ethanol)THF1-2 hRoom Temp.High
Deprotection (Cleavage)H₂, Pd/CMethanol1-4 hRoom Temp.High
Deprotection (Bromination)PPh₃ (1.1-1.3 equiv), NBS (1.1-1.3 equiv)THF1-5 minRoom Temp.70-85

Experimental Protocols

Protocol 3.1: Protection of this compound as a Benzyl Ether

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF, add the desired alcohol (e.g., methanol, 1.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ether by column chromatography.

Protocol 3.2: Deprotection of a Benzyl Ether to (4-Bromo-2-methylphenyl)methanol

  • Dissolve the benzyl ether in methanol and add a catalytic amount of 10% Palladium on carbon.

  • Stir the suspension under an atmosphere of hydrogen (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected alcohol, which can be used in the next step.

Conclusion

The selective protection of the bromomethyl group in this compound is a critical step for its use as a versatile building block in organic synthesis. The strategies outlined in these application notes, based on the conversion to alcohols, esters, or ethers, provide reliable and high-yielding methods to temporarily mask the reactivity of the benzylic bromide. The choice of the specific protecting group will depend on the planned subsequent reaction steps and the overall synthetic strategy. The provided protocols offer a solid foundation for researchers to implement these techniques in their synthetic endeavors.

References

Scale-up synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scale-up Synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Introduction

This compound is a vital bifunctional aromatic intermediate in organic synthesis. Its structure, featuring both a reactive benzylic bromide and a more stable aryl bromide, allows for selective and sequential functionalization. This makes it a valuable building block in the synthesis of complex molecules, particularly in the development of pharmaceutical agents and advanced materials. The benzylic bromide group serves as a potent electrophile for nucleophilic substitution reactions, while the aryl bromide is amenable to cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. This application note provides a detailed, scalable protocol for the synthesis of this compound via a free-radical bromination pathway.

Synthesis Pathway

The most efficient and selective method for preparing this compound on a larger scale is the free-radical bromination of 4-Bromo-2-methyltoluene. This reaction, an example of the Wohl-Ziegler reaction, selectively targets the benzylic protons of the methyl group.[1][2] N-Bromosuccinimide (NBS) is employed as the bromine source, which provides a low, constant concentration of bromine radicals, thereby minimizing side reactions such as aromatic bromination. The reaction is initiated using a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), under thermal conditions.

Data Presentation

The following table summarizes the key quantitative parameters for the scale-up synthesis.

ParameterValue
Starting Material 4-Bromo-2-methyltoluene
Reagent 1 N-Bromosuccinimide (NBS)
Reagent 2 2,2'-Azobisisobutyronitrile (AIBN)
Solvent Acetonitrile (MeCN)
Molecular Weight ( g/mol ) 4-Bromo-2-methyltoluene: 185.06NBS: 177.96AIBN: 164.21
Stoichiometric Ratio 4-Bromo-2-methyltoluene : NBS : AIBN = 1 : 1.1 : 0.02
Example Scale 4-Bromo-2-methyltoluene: 185.1 g (1.0 mol)NBS: 195.8 g (1.1 mol)AIBN: 3.3 g (0.02 mol)Acetonitrile: 2.0 L
Reaction Temperature 75-80 °C (Reflux)
Reaction Time 4-6 hours (Monitor by TLC/GC)
Theoretical Product This compound
Product MW ( g/mol ) 263.96[3]
Expected Yield 75-85%
Purity (Post-Purification) >97%

Experimental Protocols

This protocol details the synthesis, work-up, and purification of this compound.

Materials and Equipment:

  • 4-Bromo-2-methyltoluene (≥98%)

  • N-Bromosuccinimide (NBS) (≥98%)

  • 2,2'-Azobisisobutyronitrile (AIBN) (≥98%)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes, reagent grade

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Filtration apparatus (Buchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the 5 L reaction flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Charging Reactants: To the flask, add 4-Bromo-2-methyltoluene (185.1 g, 1.0 mol) and anhydrous acetonitrile (2.0 L). Begin stirring to dissolve the starting material.

  • Addition of Reagents: Add N-Bromosuccinimide (195.8 g, 1.1 mol) followed by the radical initiator AIBN (3.3 g, 0.02 mol) to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 75-80 °C) under a nitrogen atmosphere. The mixture will turn orange-red.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material. The solid succinimide by-product will be observed floating at the top of the solvent upon completion.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to precipitate the succinimide by-product.

  • Work-up:

    • Filter the cold reaction mixture through a Buchner funnel to remove the solid succinimide. Wash the solid cake with a small amount of cold acetonitrile.

    • Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the bulk of the acetonitrile.

    • Dissolve the resulting residue in dichloromethane (1.5 L) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 500 mL) and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or low-melting solid.

  • Purification:

    • Purify the crude product by recrystallization. Dissolve the crude material in a minimal amount of hot hexanes.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the white to off-white crystalline product by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Visualizations

Synthesis_Workflow Workflow for the Synthesis of this compound Start Starting Materials - 4-Bromo-2-methyltoluene - NBS, AIBN - Acetonitrile Reaction Radical Bromination - Reflux (75-80°C) - 4-6 hours - N2 Atmosphere Start->Reaction Charge Reactor Cooling Cooling & Filtration - Cool to 0°C - Filter to remove succinimide Reaction->Cooling Reaction Complete Workup Aqueous Work-up - Concentrate Filtrate - Dissolve in DCM - Wash (NaHCO3, Brine) - Dry (MgSO4) Cooling->Workup Process Filtrate Purification Purification - Concentrate - Recrystallize from Hexanes Workup->Purification Crude Product Product Final Product This compound (>97% Purity) Purification->Product Pure Crystals

Caption: Synthesis workflow from starting materials to the final purified product.

References

Application Note: High-Purity Purification of 4-Bromo-1-(bromomethyl)-2-methylbenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-Bromo-1-(bromomethyl)-2-methylbenzene via recrystallization. This method is effective for removing impurities commonly found in the crude product after synthesis, such as unreacted starting materials and byproducts. The protocol herein describes a mixed-solvent recrystallization using ethanol and water, which offers a balance of solubility and anti-solvent properties to achieve high purity and recovery. This document is intended to guide researchers in obtaining high-purity this compound, a critical building block in the synthesis of various pharmaceutical compounds.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of subsequent products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce the formation of pure crystals as the solubility decreases. Impurities, ideally, remain dissolved in the cold solvent (mother liquor).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₈Br₂
Molecular Weight 263.96 g/mol [1]
Appearance White to off-white crystalline solid
Synonyms 4-Bromo-2-methylbenzyl bromide, 5-Bromo-2-(bromomethyl)toluene[1]

Recrystallization Solvent Selection

The choice of solvent is critical for a successful recrystallization. For this compound, a mixed-solvent system of ethanol and water is recommended. Ethanol is a good solvent for this compound at elevated temperatures, while water acts as an anti-solvent, significantly reducing its solubility upon cooling, thereby maximizing crystal recovery. Based on the purification of structurally similar compounds like p-bromobenzyl bromide and 4-methylbenzyl bromide, other potential solvent systems include methanol, hexane, or mixtures such as ethyl acetate/hexane.

Expected Solubility Profile (Qualitative)

Solvent SystemSolubility at Elevated TemperatureSolubility at Room Temperature
Ethanol/Water HighLow
Methanol/Water HighLow
Hexane ModerateLow
Ethyl Acetate/Hexane HighLow

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound using an ethanol/water mixed-solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol (start with 50-75 mL) and heat the mixture with stirring to near boiling to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Swirl the flask and gently reheat to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution through a fluted filter paper into the pre-heated flask to remove the insoluble materials.

  • Inducing Crystallization: While the filtrate is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (this indicates the saturation point).

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Results

The recrystallization process is expected to significantly improve the purity of the final product. The following table summarizes typical, illustrative data for this purification.

ParameterCrude ProductRecrystallized Product
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~90-95%>99%
Yield N/A85-95%
Melting Point Broad rangeSharp, defined range

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude this compound add_hot_etoh Add minimum hot ethanol crude_product->add_hot_etoh dissolved_solution Dissolved Solution add_hot_etoh->dissolved_solution decolorize Add Activated Charcoal (Optional) dissolved_solution->decolorize hot_filtration Hot Filtration dissolved_solution->hot_filtration If insoluble impurities exist decolorize->hot_filtration add_water Add water until cloudy hot_filtration->add_water add_etoh_clear Add ethanol to clarify add_water->add_etoh_clear cool_slowly Slow cooling to room temperature add_etoh_clear->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold ethanol/water vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Figure 1. Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Product "oils out" - Solution cooled too rapidly.- Melting point of the compound is lower than the boiling point of the solvent.- Reheat to dissolve the oil and allow for slower cooling.- Add slightly more of the better solvent (ethanol) before cooling.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals washed with solvent that was not ice-cold.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure filtration apparatus is pre-heated.- Use minimal ice-cold solvent for washing.
No Crystals Form - Solution is not saturated (too much solvent).- Supersaturation.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Colored Crystals - Colored impurities still present.- Repeat the recrystallization, ensuring the use of activated charcoal.

Conclusion

The described recrystallization protocol provides an effective method for the purification of this compound, yielding a product of high purity suitable for demanding applications in research and drug development. The use of a mixed-solvent system allows for fine-tuning of the solubility, leading to efficient crystallization and high recovery rates. Proper execution of this technique, with attention to the details provided, will consistently produce material of the required quality.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4-Bromo-1-(bromomethyl)-2-methylbenzene, a versatile building block in organic synthesis. The inherent reactivity of the benzylic bromide allows for selective functionalization, making it a valuable starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

Overview of Reactivity

This compound possesses two bromine atoms with distinct reactivities. The bromine atom of the bromomethyl group is at a benzylic position, rendering it significantly more susceptible to nucleophilic substitution compared to the bromine atom directly attached to the aromatic ring. This differential reactivity enables selective displacement of the benzylic bromide, facilitating the introduction of various functional groups while leaving the aryl bromide available for subsequent transformations, such as cross-coupling reactions.

Nucleophilic Substitution Reactions

The primary route for the derivatization of this compound involves nucleophilic substitution at the benzylic carbon. A variety of nucleophiles can be employed to introduce diverse functionalities.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions that can be performed on this compound. The data presented, including reaction conditions and expected yields, are based on protocols for structurally similar compounds and provide a comparative overview for synthetic planning.

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductExpected Yield (%)
AmineIsopropylamineAcetonitrileK₂CO₃8012N-(4-Bromo-2-methylbenzyl)propan-2-amine>95% (crude)
Phenol4-MethoxyphenolDichloromethaneAlCl₃0 - RT161-Bromo-4-((4-methoxy-phenoxy)methyl)-2-methylbenzene~98%
Thiol (from Thiourea)ThioureaMethanolNaOHReflux4Bis(4-bromo-2-methylbenzyl) sulfide85-95%
AzideSodium AzideDMF-Room Temp12-244-(Azidomethyl)-1-bromo-2-methylbenzeneHigh
CyanidePotassium CyanideEthanol/Water-Reflux2-42-(4-Bromo-2-methylphenyl)acetonitrileGood to High

Experimental Protocols

Protocol 1: Synthesis of N-(4-Bromo-2-methylbenzyl)amines

This protocol describes the synthesis of N-substituted amines via nucleophilic substitution with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., Isopropylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the primary amine (1.2 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

G reagents This compound + Primary Amine + K2CO3 solvent Acetonitrile reagents->solvent dissolve reaction Stir at 80°C for 12h solvent->reaction workup Filtration & Concentration reaction->workup product N-(4-Bromo-2-methylbenzyl)amine workup->product

General workflow for N-alkylation.
Protocol 2: Synthesis of 4-(Azidomethyl)-1-bromo-2-methylbenzene

This protocol details the synthesis of a benzyl azide, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Drying tube

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The product can be further purified by column chromatography if necessary.

G cluster_0 Reaction Setup start This compound conditions Room Temperature 12-24 hours start->conditions reagent NaN3 (1.5 eq) reagent->conditions solvent DMF solvent->conditions product 4-(Azidomethyl)-1-bromo-2-methylbenzene conditions->product S_N2 Reaction

Synthesis of 4-(Azidomethyl)-1-bromo-2-methylbenzene.
Protocol 3: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile

This protocol outlines the formation of a benzyl nitrile, a precursor for carboxylic acids, amines, and other functional groups.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ethanol/Water mixture

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add potassium cyanide (1.2 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The product can be further purified by recrystallization or column chromatography.

Application in the Synthesis of Isoindolinones

A significant application of this compound derivatives is in the synthesis of isoindolinones, a class of compounds with diverse biological activities. The general strategy involves a two-step sequence: nucleophilic substitution followed by an intramolecular cyclization.

Protocol 4: Synthesis of 4-Bromo-2-substituted-isoindolin-1-ones

This protocol provides a general pathway for the synthesis of isoindolinones.

Step 1: N-Alkylation (as per Protocol 1)

React this compound with a primary amine to form the corresponding N-(4-Bromo-2-methylbenzyl)amine.

Step 2: Intramolecular Cyclization

The resulting secondary amine can undergo intramolecular cyclization to form the isoindolinone ring system. This step often requires a catalyst and specific reaction conditions that may need to be optimized based on the specific substrate.

G start This compound step1 Nucleophilic Substitution (e.g., with R-NH2) start->step1 intermediate N-(4-Bromo-2-methylbenzyl)-R-amine step1->intermediate step2 Intramolecular Cyclization (e.g., Palladium-catalyzed carbonylation or other methods) intermediate->step2 product 4-Bromo-2-R-isoindolin-1-one step2->product

Synthetic pathway to isoindolinones.

Note on Quantitative Data: The yields provided are based on analogous reactions and should be considered as estimates. Actual yields may vary depending on the specific substrate, reaction conditions, and purification methods. Optimization of these protocols for specific applications is recommended.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method is the free-radical bromination of 4-bromo-2-methyltoluene at the benzylic position. This reaction, often referred to as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or under photochemical conditions.[1][2]

Q2: What are the typical reagents and solvents used in this synthesis?

A2: The standard reagents include 4-bromo-2-methyltoluene as the substrate, N-Bromosuccinimide (NBS) as the bromine source, and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is commonly carried out in an inert, non-polar solvent, with carbon tetrachloride (CCl₄) being a traditional choice.[1][3] However, due to toxicity and environmental concerns, alternative solvents like dichloromethane, acetonitrile, or cyclohexane are also used.[4][5]

Q3: What are the main challenges and potential side reactions in this synthesis?

A3: The primary challenge is controlling the selectivity of the bromination to favor the desired mono-brominated product. The most common side reaction is over-bromination, leading to the formation of 4-bromo-1-(dibromomethyl)-2-methylbenzene. Another potential side reaction is aromatic bromination, where a bromine atom substitutes a hydrogen on the benzene ring, although this is less common under radical conditions.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spot or peak corresponding to the starting material (4-bromo-2-methyltoluene) with that of the product, you can determine the extent of the reaction.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can be purified by recrystallization, typically from a solvent like ethanol, or by column chromatography on silica gel using a non-polar eluent system such as hexane or a mixture of hexane and ethyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Steps
Impure N-Bromosuccinimide (NBS) Use freshly recrystallized NBS. Impurities in NBS can inhibit the radical chain reaction.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze NBS and interfere with the reaction.
Insufficient Radical Initiation Increase the amount of radical initiator (AIBN or BPO) in small increments. If using photochemical initiation, ensure the light source is of appropriate wavelength and intensity.
Incorrect Reaction Temperature Optimize the reaction temperature. The reaction is typically run at the reflux temperature of the solvent. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can promote side reactions.
Premature Termination of the Reaction Monitor the reaction closely using TLC or GC to ensure it has gone to completion before workup.

Issue 2: Formation of Significant Amounts of Dibrominated Byproduct

Possible Cause Troubleshooting Steps
Excess of N-Bromosuccinimide (NBS) Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting material.
High Local Concentration of NBS Add the NBS portion-wise over the course of the reaction to maintain a low and steady concentration of the brominating agent.
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination of the desired product.

Issue 3: Presence of Unreacted Starting Material

Possible Cause Troubleshooting Steps
Insufficient N-Bromosuccinimide (NBS) Ensure at least a stoichiometric amount of NBS is used.
Inactive Radical Initiator Use a fresh batch of AIBN or BPO, as these can decompose over time.
Short Reaction Time Allow the reaction to proceed for a longer duration, monitoring its progress until the starting material is no longer observed.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzylic Bromination of Toluene Derivatives

SubstrateBrominating AgentInitiator/ConditionSolventTemperatureYield (%)Reference
4-bromo-2-fluorotolueneNBSAIBNCCl₄100 °C (reflux)89[6]
4-bromo-tolueneBromineLight (Tungsten lamp)CCl₄Reflux~51[[“]]
2,6,7-trimethyl-quinazolinoneNBSAIBNChlorobenzeneReflux47[4]
2,6,7-trimethyl-quinazolinoneNBSPhoto-initiatedDichloromethaneNot specified80[4]
Methoxyimino-o-tolyl-acetic acid methyl esterNBSAIBN1,2-dichlorobenzene80 °C92[8]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a similar procedure for the bromination of 4-bromo-2-fluorotoluene and is a representative method.[6]

Materials:

  • 4-bromo-2-methyltoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methyltoluene (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux (the boiling point of CCl₄ is approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-5 hours. The completion of the reaction can also be visually estimated as the denser NBS is converted to the less dense succinimide, which will float on top of the solvent.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-bromo-2-methyltoluene in anhydrous CCl4 add_reagents Add NBS and AIBN start->add_reagents reflux Heat to reflux with stirring add_reagents->reflux monitor Monitor reaction by TLC/GC reflux->monitor monitor->reflux Continue if incomplete cool Cool to room temperature monitor->cool Reaction complete filter Filter to remove succinimide cool->filter wash Wash with water filter->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify product Obtain pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product impure_nbs Impure NBS? start->impure_nbs water Presence of water? start->water initiator Insufficient initiation? start->initiator temperature Incorrect temperature? start->temperature recrystallize_nbs Recrystallize NBS impure_nbs->recrystallize_nbs Yes anhydrous Use anhydrous conditions water->anhydrous Yes add_initiator Increase initiator amount initiator->add_initiator Yes optimize_temp Optimize temperature temperature->optimize_temp Yes

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily via the radical bromination of 4-bromo-2-methyltoluene using N-Bromosuccinimide (NBS).

Q1: My reaction is sluggish or does not initiate. What are the possible causes and solutions?

A1: Lack of reaction initiation is a common issue in radical brominations. Here are the primary causes and troubleshooting steps:

  • Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have degraded. Use a fresh batch of the initiator.

  • Insufficient Initiation Energy: If using photo-initiation, ensure the lamp is of the correct wavelength and is close enough to the reaction vessel. For thermal initiation, ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically around 80°C for AIBN in CCl₄).

  • Oxygen Inhibition: Oxygen can quench radical reactions. While some sources suggest that a small amount of oxygen might be necessary, it's generally advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) after de-gassing the solvent.[1]

  • Impure Reagents: Impurities in the starting material or solvent can inhibit the reaction. Ensure the 4-bromo-2-methyltoluene and solvent are of high purity.

Q2: My reaction mixture has turned a deep red/brown color, but the reaction is not progressing. What does this indicate?

A2: The formation of a deep red or brown color is typically due to the accumulation of molecular bromine (Br₂).[1] While a low concentration of Br₂ is necessary for the radical chain reaction, a high concentration suggests that the radical propagation is not efficient. This can happen if:

  • The concentration of the radical initiator is too low.

  • The reaction temperature is not optimal.

  • There are inhibitors present in the reaction mixture.

To resolve this, you can try adding a small additional portion of the radical initiator.

Q3: My NMR analysis shows the presence of significant amounts of a dibrominated side product. How can I minimize its formation?

A3: The formation of a dibrominated product, 4-bromo-1-(dibromomethyl)-2-methylbenzene, is a common side reaction resulting from over-bromination. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the 4-bromo-2-methyltoluene. Using a large excess of NBS will favor dibromination.

  • Monitor the Reaction: Closely monitor the reaction progress using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed.

  • Slow Addition of NBS: In some cases, adding the NBS portion-wise can help maintain a low concentration of the brominating agent and improve selectivity for the mono-brominated product.

Q4: I am observing side products that appear to be from bromination on the aromatic ring. How can I increase the selectivity for benzylic bromination?

A4: Ring bromination is an electrophilic aromatic substitution reaction that can compete with the desired radical benzylic bromination. To favor the benzylic bromination:

  • Avoid Lewis Acids: Ensure your reaction setup is free from any Lewis acid contaminants, which can catalyze ring bromination.

  • Use a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are preferred for radical brominations as they disfavor the formation of ionic intermediates required for electrophilic aromatic substitution.

  • Maintain a Low Concentration of Br₂: The use of NBS is intended to provide a low, steady concentration of Br₂ for the radical reaction.[2][3] High local concentrations of Br₂ can promote ring bromination.

Q5: How do I effectively remove the succinimide byproduct after the reaction?

A5: Succinimide is the byproduct of NBS and can sometimes complicate purification. Here are effective removal strategies:

  • Filtration: After cooling the reaction mixture, the succinimide often precipitates and can be removed by filtration.

  • Aqueous Wash: Succinimide has some solubility in water. Washing the organic layer with water or a dilute aqueous base (like sodium bicarbonate) can help remove it.[4]

Quantitative Data on Side Product Formation

While precise quantitative data for every possible reaction condition is extensive, the following table provides representative yields and common side product distributions for the benzylic bromination of substituted toluenes under typical conditions.

Starting MaterialBrominating Agent (equiv.)InitiatorSolventMain Product Yield (%)Dibrominated Product (%)Ring Brominated Product (%)
4-Bromo-2-methyltolueneNBS (1.1)AIBNCCl₄75-855-15<5
4-Bromo-2-methyltolueneNBS (1.5)Benzoyl PeroxideCH₂Cl₂60-7020-30<5
4-Bromo-2-methyltolueneBr₂ (1.1)UV lightCCl₄50-6010-2010-20

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard procedure for the benzylic bromination of 4-bromo-2-methyltoluene using NBS and AIBN.

Materials:

  • 4-bromo-2-methyltoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium bisulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methyltoluene (1.0 eq).

  • Dissolve the starting material in anhydrous CCl₄.

  • Add recrystallized NBS (1.1 eq) and AIBN (0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate sequentially with saturated aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway 4-Bromo-2-methyltoluene 4-Bromo-2-methyltoluene This compound This compound 4-Bromo-2-methyltoluene->this compound NBS, AIBN, CCl4, Reflux Side_Products Side Products 4-Bromo-2-methyltoluene->Side_Products Dibrominated_Product Dibrominated_Product Side_Products->Dibrominated_Product Ring_Brominated_Product Ring_Brominated_Product Side_Products->Ring_Brominated_Product

Caption: Synthesis of this compound and potential side reactions.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Combine 4-bromo-2-methyltoluene, NBS, and AIBN in CCl4 Reflux Heat to reflux Start->Reflux Monitor Monitor by TLC/GC-MS Reflux->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Filter Filter succinimide Cool->Filter Wash Aqueous washes Filter->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Characterize NMR, MS Analysis Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered No_Reaction No reaction or sluggish reaction Start->No_Reaction Side_Products High level of side products Start->Side_Products Purification_Issue Difficulty with purification Start->Purification_Issue Check_Temp Verify reaction temperature No_Reaction->Check_Temp Cause? Check_Inertness Ensure inert atmosphere No_Reaction->Check_Inertness Cause? Check_Initiator Check_Initiator No_Reaction->Check_Initiator Cause? Ring_Bromination Ring bromination observed Side_Products->Ring_Bromination Type? Dibromination Dibromination Side_Products->Dibromination Type? Succinimide_Contamination Succinimide_Contamination Purification_Issue->Succinimide_Contamination Issue? Avoid_Lewis_Acids Check for Lewis acid contamination Ring_Bromination->Avoid_Lewis_Acids Solution Control_Stoichiometry Use 1.0-1.1 eq. NBS Filter_and_Wash Filter cold and wash with aqueous base Dibromination->Control_Stoichiometry Solution Succinimide_Contamination->Filter_and_Wash Solution

Caption: A logical guide to troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 4-Bromo-1-(bromomethyl)-2-methylbenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is the free-radical bromination of the benzylic methyl group of 4-Bromo-2-methyltoluene. This reaction, known as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or under photochemical conditions.[1][2]

Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?

A2: NBS is preferred for its selectivity. It serves as a source for a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[2][3] This minimizes competitive and undesirable side reactions, such as electrophilic addition of bromine to the aromatic ring, which can occur with high concentrations of Br₂.[2]

Q3: What is the function of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light?

A3: The role of a radical initiator or UV light is to facilitate the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the small amount of Br₂ generated, producing the bromine radical (Br•) necessary to start the free-radical chain reaction.[1][4] This is the "initiation" step of the mechanism.

Q4: What are the primary byproducts to expect in this synthesis?

A4: The main potential byproducts include the dibrominated product, 4-Bromo-1-(dibromomethyl)-2-methylbenzene, which arises from over-bromination, and isomers resulting from bromination on the aromatic ring. The succinimide formed from NBS is also present in the crude mixture but is typically removed during workup.

Q5: How can the progress of the reaction be effectively monitored?

A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] By comparing the spot or peak corresponding to the starting material (4-Bromo-2-methyltoluene) with the newly formed product spot/peak, one can determine the extent of the conversion and decide when to terminate the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Conversion of Starting Material

  • Possible Cause 1: Inactive Radical Initiator.

    • Solution: Radical initiators like AIBN and benzoyl peroxide have finite shelf lives and can decompose. Use a fresh batch of the initiator. Also, ensure the reaction temperature is suitable for the chosen initiator's half-life (e.g., AIBN decomposition is effective around 80-90 °C).

  • Possible Cause 2: Inappropriate Reaction Conditions.

    • Solution: Ensure the reaction is maintained at the reflux temperature of the chosen solvent (e.g., carbon tetrachloride, cyclohexane, or acetonitrile) to provide sufficient energy for radical formation and propagation.[1][6] Extend the reaction time if necessary, monitoring progress by TLC or GC.

  • Possible Cause 3: Presence of Radical Inhibitors.

    • Solution: Impurities in the starting material or solvent, such as phenols or atmospheric oxygen, can quench the radical chain reaction. Ensure solvents are anhydrous and consider degassing the solvent before starting the reaction.

Problem: Significant Formation of Dibrominated Byproduct

  • Possible Cause: Incorrect Stoichiometry or Prolonged Reaction Time.

    • Solution: The formation of 4-Bromo-1-(dibromomethyl)-2-methylbenzene is a common issue. Use a precise stoichiometry of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further bromination of the desired product.

Problem: Formation of Ring-Brominated Isomers

  • Possible Cause: Promotion of Electrophilic Aromatic Substitution.

    • Solution: This side reaction is favored by the buildup of HBr and Br₂, which can occur in polar solvents or if the reaction is exposed to moisture. Using a non-polar solvent like carbon tetrachloride or cyclohexane can suppress this pathway.[6] The key advantage of NBS is to keep the Br₂ concentration low, which inherently favors the radical pathway over the electrophilic one.[7]

Problem: Difficulty Purifying the Final Product

  • Possible Cause 1: Contamination with Succinimide.

    • Solution: The succinimide byproduct has some solubility in common organic solvents. Before purification by recrystallization or chromatography, perform an aqueous workup. Wash the crude reaction mixture with water and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic species and the water-soluble succinimide.[5]

  • Possible Cause 2: Ineffective Recrystallization.

    • Solution: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures.[8] For aryl halides, common solvents include ethanol, methanol, and hexane. Experiment with different solvents or solvent pairs (e.g., ethanol/water) to achieve optimal purification.[8] Allow the solution to cool slowly to form well-defined crystals and exclude impurities.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzylic Bromination
SubstrateBrominating AgentInitiator / CatalystSolventTemperatureYield (%)Reference
TolueneNBSBenzoyl PeroxideCCl₄RefluxHigh[1]
TolueneDBDMHZrCl₄CH₂Cl₂Room Temp86[5]
4-ChlorotolueneDBDMHZrCl₄CH₂Cl₂Room Temp75[5]
4-BromotolueneNBSSiCl₄MeCNRoom Temp84[9]
Substituted ToluenesNBSAIBN / LightCCl₄RefluxGood[1]
Deactivated ToluenesBromine (stepwise)NoneNone150-200 °C>80[10]

*DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin

Experimental Protocols

Protocol 1: Synthesis via Wohl-Ziegler Bromination

This protocol describes a general procedure for the benzylic bromination of 4-Bromo-2-methyltoluene using NBS and AIBN.

Materials:

  • 4-Bromo-2-methyltoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-methyltoluene (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (approx. 0.02 eq) to the solution.

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can also be initiated by shining a lamp on the flask.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours. A key visual cue is the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating at the surface.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or hexane.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound solid into an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently until the solid just dissolves.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small volume of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start_end start_end process process analysis analysis purification purification A Start: Reagents (4-Bromo-2-methyltoluene, NBS, AIBN) B Reaction Setup (Anhydrous CCl4, Reflux) A->B Combine C Monitoring (TLC / GC) B->C Heat & Stir D Reaction Workup (Filter, Wash with NaHCO3) C->D Upon Completion E Purification (Recrystallization) D->E Crude Product F Final Product (this compound) E->F Pure Crystals

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start_node Start Analysis of Crude Reaction Mixture check_conversion Is Conversion >90%? start_node->check_conversion decision decision issue issue solution solution check_byproducts Are Byproducts Minimal? check_conversion->check_byproducts Yes low_conversion Issue: Low Conversion check_conversion->low_conversion No high_byproducts Issue: High Byproducts check_byproducts->high_byproducts No success Proceed to Purification check_byproducts->success Yes solution_conversion Solution: - Check initiator activity - Increase temp/time - Use pure reagents low_conversion->solution_conversion solution_byproducts Solution: - Check stoichiometry (1.05 eq NBS) - Avoid over-reaction - Use non-polar solvent high_byproducts->solution_byproducts radical_mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination initiation_node initiation_node propagation_node propagation_node termination_node termination_node species_node species_node AIBN AIBN (Initiator) Br_Radical Br• (Bromine Radical) AIBN->Br_Radical Heat/Light generates Br• from NBS/Br2 source Start_Mat R-CH3 (Substrate) Benzyl_Radical R-CH2• (Benzyl Radical) Start_Mat->Benzyl_Radical + Br• Product R-CH2Br (Product) Benzyl_Radical->Product + Br2 (from NBS+HBr) Br_Radical_Prop Br• Product->Br_Radical_Prop Generates new Br• NBS NBS Br_Radical_Prop->Start_Mat Continues Cycle Term Radical + Radical -> Stable Molecule

References

Preventing decomposition of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of 4-Bromo-1-(bromomethyl)-2-methylbenzene during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: this compound is a reactive benzylic bromide. Its primary decomposition pathways include:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions, to form 4-bromo-2-methylbenzyl alcohol.

  • Oxidation: Exposure to air and light can lead to the formation of colored impurities, likely through radical mechanisms.

  • Elimination: Under basic conditions, elimination of HBr can occur, leading to the formation of polymeric materials.

  • Nucleophilic Substitution: Reaction with various nucleophiles present as impurities can lead to a range of byproducts.

Q2: I've noticed my this compound has developed a yellow or brownish color. What causes this and how can I remove it?

A2: The discoloration is often due to the formation of free bromine or other colored degradation products resulting from exposure to light or air. To remove the color, you can wash a solution of the compound in a non-polar organic solvent (e.g., dichloromethane or diethyl ether) with a dilute aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate. This should be followed by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

Q3: What are the ideal storage conditions to ensure the stability of this compound?

A3: To maximize shelf-life and prevent degradation, this compound should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C.[1][2]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2]

  • Light: In an amber or opaque vial to protect it from light.

  • Moisture: In a tightly sealed container to prevent the ingress of moisture, which can lead to hydrolysis. The use of a desiccator is also recommended.

Q4: Can I use a stabilizer with this compound?

A4: Yes, for long-term storage, adding a stabilizer can be beneficial. Epoxides, such as propylene oxide, are sometimes used to scavenge any trace amounts of HBr that may form, which can catalyze further decomposition.[3][4] A small piece of copper wire can also be added to the storage container to act as a radical scavenger.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield in a reaction using this compound Decomposition of the starting material.- Confirm the purity of your this compound using ¹H NMR or GC-MS before use. - If impurities are detected, purify the compound by recrystallization or column chromatography. - Ensure your reaction is performed under anhydrous and inert conditions.
Formation of 4-bromo-2-methylbenzyl alcohol as a major byproduct Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Inconsistent reaction outcomes Variability in the purity of this compound.- Standardize the purification protocol for your starting material. - Store the purified compound under the recommended conditions to prevent degradation between experiments.
Darkening of the reaction mixture upon addition of this compound Presence of impurities in the starting material or decomposition under reaction conditions.- Purify the this compound immediately before use. - Consider adding the reagent at a lower temperature to control any exothermic decomposition.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.

  • Dissolution: In a fume hood, gently heat the chosen solvent and add the minimum amount required to dissolve the crude this compound.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Monitoring Decomposition by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of a known concentration of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. The characteristic singlet for the benzylic protons (-CH₂Br) should be observed around δ 4.5 ppm.

  • Incubation: Store the NMR tube under the conditions you wish to investigate (e.g., at room temperature, exposed to light, or with a drop of D₂O to observe hydrolysis).

  • Time-course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).

  • Data Analysis: Monitor for a decrease in the integration of the benzylic proton signal at δ 4.5 ppm and the appearance of new signals. For example, the formation of the corresponding alcohol will result in a new singlet for the -CH₂OH protons around δ 4.7 ppm and a broad singlet for the -OH proton.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Condition Temperature Atmosphere Light Protection Expected Purity after 6 Months
Optimal 2-8°CInert (Argon/Nitrogen)Amber Vial>98%
Sub-optimal Room TemperatureAirAmber Vial90-95%
Poor Room TemperatureAirClear Vial<90%

Note: The expected purity is an estimate based on the general stability of benzylic bromides and may vary depending on the initial purity of the material.

Table 2: ¹H NMR Chemical Shifts of this compound and its Primary Decomposition Product

Functional Group Chemical Shift (δ, ppm) in CDCl₃ Multiplicity
-CH₂Br (in starting material)~4.5Singlet
-CH₂OH (in hydrolysis product)~4.7Singlet
Ar-CH₃ ~2.4Singlet
Ar-H ~7.0-7.4Multiplet

Visualizations

Decomposition_Pathway Primary Decomposition Pathway of this compound A This compound B 4-Bromo-2-methylbenzyl Alcohol A->B H₂O (Acid/Base catalysis)

Caption: Hydrolysis of this compound.

Experimental_Workflow Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solution of compound in deuterated solvent initial_nmr Acquire initial ¹H NMR spectrum prep->initial_nmr incubate Incubate sample under test conditions initial_nmr->incubate time_course_nmr Acquire ¹H NMR spectra at time intervals incubate->time_course_nmr analyze Monitor changes in -CH₂Br signal and appearance of new peaks time_course_nmr->analyze

Caption: Workflow for monitoring decomposition via ¹H NMR.

Logical_Relationships Factors Influencing Stability stability Compound Stability temp Low Temperature temp->stability inert Inert Atmosphere inert->stability light Light Protection light->stability moisture Absence of Moisture moisture->stability

Caption: Key factors for maintaining compound stability.

References

Troubleshooting failed reactions with 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-Bromo-1-(bromomethyl)-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites with different reactivities:

  • Benzylic Bromide (-CH₂Br): This is the more reactive site and is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The benzylic position is activated, making the bromide an excellent leaving group.

  • Aryl Bromide (-Br): This bromide is attached directly to the aromatic ring and is less reactive towards traditional nucleophilic substitution. It is, however, well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

This difference in reactivity allows for selective functionalization at the benzylic position while leaving the aryl bromide intact for subsequent transformations.

Q2: What are the most common side reactions to be aware of when using this compound?

A2: Several side reactions can occur, depending on the reaction type:

  • Homocoupling (Wurtz-type reaction): In Grignard reagent formation or other organometallic reactions, the highly reactive benzylic bromide can react with another molecule of the starting material or the formed organometallic species to create a dimer.[1]

  • Elimination: Under strongly basic conditions, elimination to form a xylene derivative is possible, though less common than substitution for a primary benzylic halide.

  • Over-alkylation: In reactions with primary or secondary amines, the product formed can sometimes react further with the starting material, leading to di- or tri-alkylation.

  • Hydrolysis: The benzylic bromide can be hydrolyzed to the corresponding benzyl alcohol if water is present in the reaction mixture, especially under basic or acidic conditions.

  • Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can be protonated and lose its boron functionality, leading to the formation of a simple arene instead of the desired biaryl product.

Q3: How should I store and handle this compound?

A3: this compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted starting material.

  • The desired product is formed in very low quantities or not at all.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Nucleophile Ensure your nucleophile is sufficiently strong for an Sₙ2 reaction. If using a weak nucleophile, consider converting it to its conjugate base with a non-nucleophilic base (e.g., NaH for an alcohol).
Steric Hindrance While the benzylic position is primary, a bulky nucleophile may react slowly. Consider increasing the reaction temperature or using a less hindered nucleophile if possible.
Inappropriate Solvent For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.
Low Reaction Temperature The reaction may require more energy to overcome the activation barrier. Gradually increase the temperature and monitor the reaction progress.
Presence of Water Water can hydrolyze the benzylic bromide to the corresponding alcohol, consuming the starting material. Ensure all glassware is oven-dried and use anhydrous solvents.
Issue 2: Failed or Low-Yielding Suzuki-Miyaura Coupling

Symptoms:

  • The aryl bromide starting material is not consumed.

  • Homocoupling of the boronic acid is the major product.

  • Protodeboronation of the boronic acid is observed.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Catalyst Use a fresh, high-quality palladium catalyst and ligand. Ensure they have been stored under an inert atmosphere. For challenging couplings, consider using more active catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos).
Ineffective Base The choice of base is critical. K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and dry. The base's solubility can also be a factor.
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.
Poor Quality Boronic Acid Use fresh, high-purity boronic acid. Consider using a slight excess (e.g., 1.2-1.5 equivalents).
Inappropriate Solvent System A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized. Anhydrous conditions can also be employed with certain bases.
Issue 3: Difficulty in Grignard Reagent Formation

Symptoms:

  • The reaction with magnesium turnings does not initiate.

  • A significant amount of Wurtz coupling byproduct is formed.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Magnesium Surface The magnesium turnings may be coated with an oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.
Presence of Moisture Grignard reactions are extremely sensitive to water. All glassware must be rigorously flame-dried, and anhydrous ether (diethyl ether or THF) must be used as the solvent.
Wurtz Coupling This is a common side reaction with reactive benzylic halides. Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide.
Reaction Temperature Too High High temperatures can favor side reactions. Initiate the reaction at room temperature and then cool it if the reaction becomes too vigorous.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (Williamson Ether Synthesis Example)

This protocol describes the synthesis of a benzyl ether from this compound and a generic alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, phenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol (1.2 equivalents) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki-Miyaura coupling of the aryl bromide moiety.

Materials:

  • Product from a previous reaction on the benzylic position (or this compound if the benzylic bromide is desired in the final product)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-dioxane and water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the aryl bromide (1.0 equivalent), arylboronic acid (1.5 equivalents), and finely ground K₃PO₄ (2.0 equivalents).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous dioxane.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the catalyst solution to the Schlenk flask, followed by degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Yields for Nucleophilic Substitution on Benzylic Bromides *

NucleophileReagentSolventTemperature (°C)Time (h)Product TypeExpected Yield (%)
AmineIsopropylamineAcetonitrile8012Secondary Amine>95 (crude)
Phenoxide4-EthoxyphenolDichloromethane0 - RT16Benzyl Ether~98
ThiolateThiourea/NaOHMethanolReflux4Benzyl Thioether85-95
AzideSodium AzideDMFRT - 6012-24Benzyl AzideHigh
CyanidePotassium CyanideEthanol/WaterReflux2-4Benzyl NitrileGood to High

*Data is for the analogous substrate 1-Bromo-2-(bromomethyl)-4-chlorobenzene and serves as a general guide. Yields are highly dependent on the specific substrate and reaction conditions.[2][3]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides *

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001695
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801285-95
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ / LigandK₂CO₃Toluene/H₂O100692

*Data is for analogous aryl bromides to illustrate typical reaction efficiencies. The reactivity of the aryl bromide on this compound will be influenced by the substituent at the benzylic position.

Visualizations

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_reagents Check Reagent Quality - Freshness - Purity - Proper Storage start->check_reagents check_conditions Verify Reaction Conditions - Anhydrous? - Inert Atmosphere? - Correct Temperature? start->check_conditions analyze_reaction Analyze Reaction Mixture (TLC, GC-MS, NMR) check_reagents->analyze_reaction Reagents OK check_conditions->analyze_reaction Conditions Correct unreacted_sm Unreacted Starting Material? analyze_reaction->unreacted_sm side_products Side Products Formed? unreacted_sm->side_products Yes optimize_conditions Optimize Conditions - Increase Temperature - Change Solvent - Change Base/Catalyst unreacted_sm->optimize_conditions No purify_product Purify and Characterize Side Products side_products->purify_product Yes end_success Successful Reaction optimize_conditions->end_success purify_product->optimize_conditions Identify & Mitigate

Caption: Troubleshooting workflow for failed reactions.

Reaction_Pathways start 4-Bromo-1-(bromomethyl) -2-methylbenzene sub_product Nucleophilic Substitution Product start->sub_product Nu⁻ / Base coupling_product Cross-Coupling Product start->coupling_product ArB(OH)₂ Pd Catalyst, Base grignard_product Grignard Adduct start->grignard_product 1. Mg, Et₂O 2. Electrophile

Caption: Key reaction pathways for this compound.

References

Technical Support Center: Catalyst Selection for 4-Bromo-1-(bromomethyl)-2-methylbenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving 4-Bromo-1-(bromomethyl)-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing cross-coupling reactions with this compound?

A1: The main challenge lies in achieving chemoselectivity. This compound possesses two reactive sites for palladium-catalyzed cross-coupling: the C(sp²)-Br bond on the aromatic ring and the C(sp³)-Br bond of the benzylic bromide. The relative reactivity of these sites can be influenced by the specific coupling reaction, catalyst, ligands, and reaction conditions. Generally, the C(sp²)-Br bond is more reactive towards oxidative addition with Pd(0) catalysts, but side reactions at the benzylic bromide position can occur.

Q2: Which cross-coupling reactions are most suitable for selective functionalization of the aryl bromide in this compound?

A2: Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are all viable options for selectively targeting the aryl bromide. The choice of reaction will depend on the desired final product (biaryl, alkene, or alkyne, respectively). Careful selection of the catalyst system is crucial to favor coupling at the C(sp²)-Br bond while minimizing reactions at the benzylic bromide.

Q3: How can I favor selective coupling at the aryl bromide position over the benzylic bromide position?

A3: To favor selective coupling at the aryl bromide, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands tend to promote oxidative addition at the less sterically hindered and more electron-rich aryl C-Br bond.

  • Catalyst Choice: Palladium complexes are the most common choice. Using a less reactive palladium precursor might enhance selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for the reaction at the more reactive aryl bromide site is lower.

  • Base Selection: The choice of base can influence the reaction pathway. Weaker bases are sometimes employed to enhance selectivity.

Q4: What are common side reactions to watch out for?

A4: Besides the potential for coupling at the benzylic bromide, other common side reactions include:

  • Homocoupling: Dimerization of the starting material or the coupling partner.

  • Dehalogenation: Replacement of a bromine atom with a hydrogen atom.

  • Reduction of the benzylic bromide: Conversion of the bromomethyl group to a methyl group.

  • Formation of palladium black: This indicates catalyst decomposition and can lead to a cessation of the reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture.
Ensure proper storage of catalysts and ligands under an inert atmosphere. This prevents degradation and maintains catalytic activity.
Consider using a more robust pre-catalyst. Pre-catalysts are often more stable and can lead to more consistent results.
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) can enhance the electron density on the palladium center, facilitating oxidative addition.
Increase the reaction temperature in increments. This can help overcome the activation energy barrier for oxidative addition.
Inappropriate Base Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Heck and Sonogashira reactions, organic bases like triethylamine are common.
Ensure the base is finely powdered and dry for solid bases. This increases the surface area and reactivity.
Poor Solvent Quality Use anhydrous and degassed solvents. Oxygen and water can deactivate the catalyst and lead to side reactions.
Issue 2: Lack of Chemoselectivity (Reaction at both Aryl and Benzylic Bromide)
Potential Cause Troubleshooting Steps & Rationale
Highly Reactive Catalyst System Switch to a less reactive palladium catalyst or ligand. A less active catalyst may differentiate more effectively between the two bromine sites.
Decrease the catalyst loading. Lowering the concentration of the active catalyst can sometimes improve selectivity.
High Reaction Temperature Lower the reaction temperature. This can favor the reaction pathway with the lower activation energy, which is typically the coupling at the aryl bromide.
Inappropriate Ligand Choice Screen ligands with varying steric bulk and electronic properties. Bulky ligands can sterically hinder approach to the benzylic bromide.

Data Presentation: Catalyst Systems for Selective Coupling Reactions

The following tables summarize catalyst systems and conditions that have been successfully employed for selective cross-coupling reactions on substrates containing both aryl and benzylic halides. While specific data for this compound is limited, these examples provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides in the Presence of Benzylic Halides (Representative Data)

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂PCy₃·HBF₄Cs₂CO₃Toluene/H₂O8093[1]
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O10085[2]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O77High[3]

Table 2: Heck Coupling of Aryl Bromides (Representative Data)

Catalyst PrecursorLigand/AdditiveBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂P(t-Bu)₃·HBF₄Et₃NDMF10082[2]
Pd(OAc)₂-K₂CO₃DMF/H₂O8095[4]
Pd/C-Na₂CO₃NMP150High[5]

Table 3: Sonogashira Coupling of Aryl Bromides (Representative Data)

Catalyst PrecursorCo-catalystBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT95[6]
Pd(OAc)₂-Et₃NMeCN11098
PdCl₂(dppf)CuIEt₃NTHFRTHigh

Experimental Protocols

General Considerations for All Reactions:
  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the selective coupling of aryl bromides in the presence of other halides.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PCy₃·HBF₄ (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Cs₂CO₃.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃·HBF₄ in a small amount of toluene.

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add the degassed toluene and water (e.g., 10:1 ratio) to the reaction flask via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Heck Coupling

This protocol is a general procedure for the Heck coupling of aryl bromides.[4]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (1 mol%)

  • K₂CO₃ (2.0 equiv)

  • DMF (degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed DMF and water (e.g., 1:1 ratio) and the alkene via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, extract with ethyl acetate, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Selective Sonogashira Coupling

This protocol is based on standard conditions for Sonogashira coupling of aryl bromides.[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • THF (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Catalytic_Cycle_Suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)₂ + Base) pd2_complex->transmetalation R-B(OH)₂ pd2_biaryl Ar-Pd(II)-R(L_n) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Troubleshooting Chemoselectivity start Low Chemoselectivity Observed q1 Is the reaction temperature high? start->q1 a1_yes Lower Reaction Temperature q1->a1_yes Yes q2 Is the catalyst loading high? q1->q2 No a1_yes->q2 a2_yes Decrease Catalyst Loading q2->a2_yes Yes q3 Is the ligand appropriate? q2->q3 No a2_yes->q3 a3_no Screen Bulky, Electron-Rich Ligands q3->a3_no No end Improved Selectivity q3->end Yes a3_no->end

Caption: A logical workflow for troubleshooting low chemoselectivity.

References

Technical Support Center: Solvent Effects in Reactions of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-1-(bromomethyl)-2-methylbenzene. The information focuses on the critical role of solvent choice in directing the outcome of nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Which of the two bromine atoms in this compound is more reactive in nucleophilic substitution reactions?

A1: The bromine atom on the bromomethyl group (-CH₂Br) is significantly more reactive towards nucleophilic substitution. This is because it is a benzylic bromide. The transition state of an Sₙ2 reaction or the carbocation intermediate in an Sₙ1 reaction at this position is stabilized by resonance with the adjacent benzene ring. The bromine atom directly attached to the aromatic ring is an aryl bromide and is much less reactive under typical nucleophilic substitution conditions.

Q2: How does the choice of solvent determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism?

A2: The polarity and protic nature of the solvent are critical in determining the reaction pathway.

  • Polar protic solvents (e.g., water, methanol, ethanol) favor the Sₙ1 mechanism. These solvents can stabilize the benzylic carbocation intermediate and the leaving group through hydrogen bonding, which lowers the activation energy for the ionization step.[1][2]

  • Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, acetone) generally favor the Sₙ2 mechanism. These solvents can solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, increasing the rate of the bimolecular attack.[1][3]

Q3: What are the most common side reactions to be aware of?

A3: Common side reactions include:

  • Elimination (E1/E2): With sterically hindered or strongly basic nucleophiles, elimination reactions to form an alkene can compete with substitution.

  • Reaction with Solvent (Solvolysis): In protic solvents, the solvent itself can act as the nucleophile.[1][2] For instance, using methanol as a solvent can lead to the formation of 4-bromo-1-(methoxymethyl)-2-methylbenzene.

  • Friedel-Crafts Alkylation: When the nucleophile is an aromatic ring, the product can sometimes be more reactive than the starting materials, leading to over-alkylation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction or Very Slow Reaction 1. Poor solubility of the nucleophile or substrate. 2. Deactivated nucleophile due to solvation. 3. Insufficient reaction temperature.1. Select a solvent that dissolves all reactants; a co-solvent system may be necessary. 2. For an Sₙ2 reaction, switch from a polar protic to a polar aprotic solvent to enhance nucleophilicity. 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Low Yield of Desired Product 1. Inappropriate solvent choice for the intended mechanism. 2. Competing side reactions (e.g., elimination).1. For a desired Sₙ2 pathway, use a polar aprotic solvent like DMF or acetonitrile. For Sₙ1, use a polar protic solvent like ethanol or water. 2. To minimize elimination, use a less sterically hindered or less basic nucleophile.
Mixture of Sₙ1 and Sₙ2 Products 1. Use of a secondary benzylic halide which can undergo both pathways. 2. Reaction conditions are intermediate (e.g., moderately polar protic solvent with a reasonably strong nucleophile).1. To favor Sₙ2, use a high concentration of a strong nucleophile in a polar aprotic solvent. 2. To favor Sₙ1, use a weak nucleophile (or solvolysis) in a polar protic solvent.
Formation of an Elimination Product 1. Use of a strong, sterically hindered base as the nucleophile. 2. High reaction temperatures.1. Switch to a less basic and less sterically hindered nucleophile. 2. Run the reaction at a lower temperature.
Insoluble Material Formation 1. The salt byproduct of the substitution (e.g., NaBr, KBr) may be insoluble in the reaction solvent.This can be an indicator that the reaction is proceeding. The precipitate can be removed by filtration during workup.

Data Presentation

Table 1: Expected Predominant Mechanism and Relative Rate Based on Solvent and Nucleophile Choice
NucleophileSolvent TypePredominant MechanismExpected Relative Rate
Weak (e.g., H₂O, ROH)Polar Protic (e.g., Water, Ethanol)Sₙ1Moderate to Fast
Weak (e.g., H₂O, ROH)Polar Aprotic (e.g., Acetone)Sₙ1Slow
Strong (e.g., CN⁻, N₃⁻, RS⁻)Polar Protic (e.g., Ethanol/Water)Sₙ1/Sₙ2 CompetitionVariable
Strong (e.g., CN⁻, N₃⁻, RS⁻)Polar Aprotic (e.g., DMF, DMSO)Sₙ2Fast
Table 2: Typical Reaction Conditions for Nucleophilic Substitution
NucleophileReagent ExampleTypical SolventProduct
AzideSodium Azide (NaN₃)DMF or DMSO1-(Azidomethyl)-4-bromo-2-methylbenzene
CyanidePotassium Cyanide (KCN)Ethanol/Water(4-Bromo-2-methylphenyl)acetonitrile
HydroxideSodium Hydroxide (NaOH)Acetone/Water(4-Bromo-2-methylphenyl)methanol
AmineIsopropylamineAcetonitrileN-((4-Bromo-2-methylphenyl)methyl)propan-2-amine
Phenoxide4-EthoxyphenolDichloromethane1-Bromo-4-((4-ethoxyphenoxy)methyl)-2-methylbenzene
ThiolateThiourea followed by NaOHMethanolBis(4-bromo-2-methylbenzyl) sulfide

Experimental Protocols

The following are representative protocols. Note: These should be adapted and optimized for specific experimental goals and safety considerations. Always handle reagents with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Sₙ2 Reaction with Sodium Azide in DMF
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Sₙ1/Sₙ2 Reaction with Potassium Cyanide in Ethanol/Water
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

SN1_Pathway Substrate 4-Bromo-1-(bromomethyl)- 2-methylbenzene Carbocation Benzylic Carbocation Intermediate Substrate->Carbocation Slow, RDS -Br⁻ Product Substitution Product Carbocation->Product Fast +Nucleophile

Caption: Sₙ1 reaction pathway involving a carbocation intermediate.

SN2_Pathway Reactants Substrate + Nucleophile TransitionState Transition State Reactants->TransitionState Concerted Step Products Product + Br⁻ TransitionState->Products

Caption: Sₙ2 reaction pathway proceeding through a concerted transition state.

Experimental_Workflow Setup 1. Reaction Setup (Dissolve Substrate) Addition 2. Reagent Addition (Add Nucleophile) Setup->Addition Reaction 3. Reaction (Stir/Heat, Monitor by TLC) Addition->Reaction Workup 4. Workup (Quench, Extract) Reaction->Workup Purification 5. Purification (Dry, Concentrate, Chromatograph) Workup->Purification

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting_Logic Start Problem with Reaction? Issue1 No/Slow Reaction Start->Issue1 Issue2 Low Yield Start->Issue2 Issue3 Side Product Formation Start->Issue3 Sol1 Check Solubility Change Solvent Issue1->Sol1 Solubility issue? Sol2 Switch to Aprotic (Sₙ2) or Protic (Sₙ1) Issue1->Sol2 Nucleophile deactivated? Sol3 Increase Temperature Issue1->Sol3 Kinetics too slow? Issue2->Issue3 Side reactions? Issue2->Sol2 Wrong mechanism favored? Sol4 Use Less Basic Nucleophile Issue3->Sol4 Elimination observed?

References

Managing regioselectivity with 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-1-(bromomethyl)-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing regioselectivity and to troubleshoot common issues encountered during its use in complex organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do they differ in reactivity?

A1: This molecule has two distinct reactive sites for substitution reactions: the benzylic bromide (-CH₂Br) and the aryl bromide (-Br attached to the benzene ring). The benzylic bromide is significantly more reactive towards nucleophiles via SN1 or SN2 mechanisms due to the stabilization of the carbocation or transition state by the adjacent aromatic ring.[1] The aryl bromide is generally unreactive towards standard nucleophilic substitution but is the primary site for oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This difference in reactivity is the key to managing regioselectivity.

Q2: How can I selectively target the benzylic bromide for a nucleophilic substitution without affecting the aryl bromide?

A2: Selective reaction at the benzylic position is the more straightforward transformation. Most common nucleophiles (e.g., amines, alkoxides, cyanides, azides) will preferentially attack the highly electrophilic benzylic carbon under standard nucleophilic substitution conditions (e.g., polar aprotic solvents like DMF or acetonitrile, often with a non-nucleophilic base like K₂CO₃ at or slightly above room temperature).[2] The aryl bromide will remain untouched under these conditions.

Q3: Conversely, how can I perform a cross-coupling reaction at the aryl bromide without the catalyst being quenched or reacting with the benzylic bromide?

A3: This is more challenging due to the high reactivity of the benzylic bromide. Success relies on careful selection of reaction conditions. Typically, palladium-catalyzed cross-coupling reactions require elevated temperatures. To favor reaction at the aryl bromide, use a robust catalyst system (e.g., a palladium precatalyst with a bulky phosphine ligand) and a suitable base (e.g., K₃PO₄ or Cs₂CO₃).[3] It is crucial to ensure the coupling partner (e.g., boronic acid) is more reactive towards the catalyst system than the benzylic bromide. In some cases, the benzylic bromide can undergo side reactions like Wurtz-type homocoupling, especially if Grignard reagents are formed.[4]

Q4: My Grignard reagent formation using this compound is failing. What are the likely causes?

A4: Grignard reagent formation with this substrate is complicated. The magnesium can react with either bromine atom. Furthermore, once the Grignard reagent forms at the aryl position (Ar-MgBr), it can be quenched by reacting with the highly electrophilic benzylic bromide of another molecule, leading to homocoupling (Wurtz reaction).[4][5] Key troubleshooting steps include:

  • Ensure absolute anhydrous conditions: All glassware must be flame-dried, and solvents must be anhydrous.[4][6][7]

  • Activate the magnesium: Use fresh magnesium turnings and consider activation with a crystal of iodine or 1,2-dibromoethane.[4][6][7]

  • Control the addition: Add the solution of the aryl bromide slowly to the magnesium suspension to maintain a low concentration and minimize side reactions.[4]

Troubleshooting Guides

Issue 1: Lack of Regioselectivity in Nucleophilic Substitution

Symptoms:

  • Formation of a mixture of products where the nucleophile has substituted at both the benzylic and aryl positions.

  • Low yield of the desired benzylic-substituted product with significant starting material remaining, even after extended reaction times.

Possible Causes & Solutions:

Possible Cause Recommended Solution Rationale
High Reaction Temperature Perform the reaction at room temperature or below (0 °C). Elevated temperatures can sometimes promote competing reaction pathways, including nucleophilic aromatic substitution, especially with highly activated rings or very strong nucleophiles.
Incorrect Solvent Choice Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents favor SN2 reactions at the benzylic position and do not typically facilitate nucleophilic aromatic substitution on an unactivated aryl bromide.

| Nucleophile is too harsh | If using a very strong base/nucleophile (e.g., NaNH₂), consider a milder alternative (e.g., K₂CO₃ with an amine). | Extremely strong bases can sometimes induce elimination or benzyne formation pathways. |

Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low conversion of the starting material.

  • Formation of significant homocoupled byproducts.

  • Decomposition of the starting material.

Possible Causes & Solutions:

Possible Cause Recommended Solution Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[3]
Inappropriate Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos). These ligands promote the oxidative addition step at the aryl bromide and can stabilize the palladium complex, improving its lifetime and turnover.[3]
Side reaction at benzylic site Lower the reaction temperature if possible. Ensure the base used is not strongly nucleophilic. High temperatures can lead to undesired reactions at the benzylic bromide. A non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred.

| Poor Quality Boronic Acid (Suzuki) | Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., MIDA or pinacol esters). | Boronic acids can degrade, especially under heating, leading to lower transmetalation efficiency.[8] |

Experimental Protocols

Protocol 1: Selective Nucleophilic Substitution with an Amine

This protocol details the synthesis of N-((4-bromo-2-methylphenyl)methyl)propan-2-amine, demonstrating selective substitution at the benzylic position.

Reaction Scheme:

reactant1 This compound product N-((4-bromo-2-methylphenyl)methyl)propan-2-amine reactant1->product reactant2 Isopropylamine reactant2->product reagents K₂CO₃, Acetonitrile 80 °C

Caption: Nucleophilic substitution workflow.

Materials:

  • This compound (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of this compound in acetonitrile, add potassium carbonate.[2]

  • Add isopropylamine to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol describes a method for the selective coupling of an arylboronic acid at the aryl bromide position.

Reaction Scheme:

reactant1 This compound product 4-Aryl-1-(bromomethyl)-2-methylbenzene reactant1->product reactant2 Arylboronic Acid reactant2->product reagents Pd Catalyst, Ligand Base, Solvent, Heat

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Degassed 1,4-Dioxane/Water (10:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize expected yields for representative reactions based on data for analogous substrates. Actual yields may vary depending on specific reaction conditions and substrate purity.

Table 1: Expected Yields for Selective Nucleophilic Substitution

Nucleophile Reagent Solvent Base Temperature (°C) Time (h) Product Expected Yield (%)
Amine Isopropylamine Acetonitrile K₂CO₃ 80 12 N-substituted amine >90
Phenol Phenol DMF K₂CO₃ RT 16 Benzyl ether 85-95
Cyanide NaCN DMSO - RT 6 Benzyl nitrile >90

| Azide | NaN₃ | DMF | - | RT | 12 | Benzyl azide | >95 |

Table 2: Expected Yields for Regioselective Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Expected Yield (%)
Suzuki Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 12 75-85
Suzuki 4-Methoxyphenylboronic acid Pd₂(dba)₃ (1.5) XPhos (3) K₂CO₃ Dioxane 100 16 70-80

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | RT | 8 | 80-90 |

Visualizations

Regioselectivity Decision Workflow

This diagram illustrates the decision-making process for achieving regioselective functionalization of this compound.

G start Desired Functionalization Site? benzylic Benzylic Position (-CH₂Br) start->benzylic Benzylic aryl Aryl Position (C-Br) start->aryl Aryl nuc_sub Nucleophilic Substitution benzylic->nuc_sub cross_coupling Cross-Coupling Reaction aryl->cross_coupling cond_nuc Conditions: - Mild Temperature (RT) - Polar Aprotic Solvent - Common Nucleophile nuc_sub->cond_nuc cond_cc Conditions: - Elevated Temperature - Pd Catalyst + Ligand - Non-nucleophilic Base cross_coupling->cond_cc

Caption: Decision workflow for regioselective reactions.
Troubleshooting Logic for Low Yield in Suzuki Coupling

This diagram provides a logical workflow for troubleshooting low yields in a Suzuki-Miyaura coupling reaction.

G start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Check Catalyst System (Fresh Pd source & Ligand) catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Inert atmosphere, Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok->start No, Replace reagents_ok->check_catalyst Yes catalyst_ok->start No, Replace catalyst_ok->check_conditions Yes optimize Optimize Conditions: - Screen Ligands/Bases - Adjust Temperature conditions_ok->optimize No

References

Technical Support Center: Purification of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-1-(bromomethyl)-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. These may include:

  • Unreacted Starting Material: 4-Bromo-1,2-dimethylbenzene.

  • Isomeric Impurities: Other isomers of bromo-1-(bromomethyl)-2-methylbenzene formed during the bromination of the aromatic ring or the methyl group. There are several possible positional isomers of bromodimethylbenzene.[1][2]

  • Dibrominated Byproducts: 4-Bromo-1,2-bis(bromomethyl)benzene, where both methyl groups of the starting xylene are brominated.

  • Hydrolysis Products: 4-Bromo-2-methylbenzyl alcohol, formed by the hydrolysis of the benzylic bromide, which can be sensitive to moisture.[3]

  • Oxidation Products: 4-Bromo-2-methylbenzaldehyde, resulting from the oxidation of the benzyl bromide.

Q2: My purified this compound is a yellow or brownish solid/oil. What causes the color?

A2: The off-white or yellowish color in the product is typically due to trace impurities, possibly resulting from oxidation or the presence of residual bromine from the synthesis. Performing a purification step like recrystallization or column chromatography can help remove these colored impurities.

Q3: What is the recommended storage condition for this compound?

A3: this compound is sensitive to moisture and light. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C) to prevent degradation.[3]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation of spots. Aromatic compounds like this are often UV-active, allowing for easy visualization under a UV lamp.[4]

Troubleshooting Guides

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial for successful purification.

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is too concentrated.

  • Solution:

    • Use a lower-boiling point solvent or a mixed solvent system. For instance, dissolving the compound in a good solvent (like ethanol or ethyl acetate) at an elevated temperature and then adding a poor solvent (like water or hexanes) until the solution becomes slightly cloudy can induce crystallization upon cooling.

    • Add a little more of the good solvent to the heated mixture to ensure the compound does not come out of solution above its melting point.

    • Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Problem 2: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool the solution in an ice bath for a longer period to maximize crystal precipitation.

    • Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

Problem 3: The crystals are still colored after recrystallization.

  • Possible Cause: The colored impurities have similar solubility to the product in the chosen solvent.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.

    • Try a different solvent or a combination of solvents for the recrystallization.

Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.

Problem 1: Poor separation of the product from an impurity.

  • Possible Cause: The eluent system is not optimal for separating the compounds.

  • Solution:

    • Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. For nonpolar compounds, start with a nonpolar eluent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[5]

    • Use a longer chromatography column or a finer mesh silica gel to improve the separation efficiency.

    • If impurities are very close in polarity, consider using a different stationary phase, such as alumina.

Problem 2: The product is eluting too quickly (high Rf) or not at all (low Rf).

  • Possible Cause: The polarity of the eluent is too high or too low.

  • Solution:

    • If the Rf is too high, decrease the polarity of the eluent (e.g., increase the proportion of hexanes).

    • If the Rf is too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

Problem 3: Tailing of the spot on the TLC plate and the peak during column chromatography.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel, or the sample is overloaded on the column.

  • Solution:

    • Add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent to reduce the acidity of the silica gel.

    • Ensure that the amount of crude product loaded onto the column is appropriate for the column size (typically a silica gel to crude product ratio of 50:1 to 100:1 by weight).

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Solvents/EluentsPurity AchievedAdvantagesDisadvantages
Washing 5% Sodium Hydroxide or Sodium Bisulfite SolutionLow to ModerateRemoves acidic/basic impurities.Does not remove neutral organic impurities.
Recrystallization Ethanol, Methanol, Hexanes, or mixed solvents (e.g., Ethanol/Water)Moderate to High (>98%)Simple, cost-effective for large quantities.Can have lower yields; may not remove impurities with similar solubility.
Column Chromatography Hexanes/Ethyl Acetate gradientHigh to Very High (>99%)Excellent for separating closely related impurities.More time-consuming and requires more solvent than recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration (Optional) rec_dissolve->rec_filter rec_cool Slow Cooling & Crystallization rec_filter->rec_cool rec_isolate Isolate Crystals (Filtration) rec_cool->rec_isolate rec_dry Dry Crystals rec_isolate->rec_dry rec_end Pure Product rec_dry->rec_end

Caption: Workflow for the purification of this compound by recrystallization.

chromatography_workflow cluster_chromatography Column Chromatography Workflow chrom_start Crude Product chrom_load Load onto Silica Gel Column chrom_start->chrom_load chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Pure Product chrom_evaporate->chrom_end

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Impure Product is_solid Is the product solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No/Oil oiling_out Product 'oils out'? recrystallize->oiling_out poor_separation Poor Separation? chromatography->poor_separation change_solvent Change Solvent/ Use Mixed Solvents oiling_out->change_solvent Yes oiling_out->poor_separation No change_solvent->recrystallize optimize_eluent Optimize Eluent (via TLC) poor_separation->optimize_eluent Yes pure_product Pure Product poor_separation->pure_product No optimize_eluent->chromatography

References

Validation & Comparative

Comparative Guide to the Characterization of 4-Bromo-1-(bromomethyl)-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and characterization of various derivatives of 4-bromo-1-(bromomethyl)-2-methylbenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at the benzylic position. The presence of a reactive bromomethyl group allows for the introduction of a wide array of functionalities through nucleophilic substitution reactions, leading to a diverse range of derivatives with potentially unique biological and chemical properties.

Introduction to this compound

This compound is a disubstituted toluene derivative containing two bromine atoms with different reactivities. The benzylic bromide is highly susceptible to nucleophilic attack, making it a prime site for synthetic modification, while the aryl bromide is more stable and can be used for subsequent cross-coupling reactions. This differential reactivity allows for a stepwise and controlled approach to the synthesis of complex molecules. The core structure is a key intermediate in the synthesis of various biologically active compounds.

Synthesis and Reactivity

The primary route for the derivatization of this compound involves the nucleophilic substitution of the benzylic bromine atom. This reaction is typically carried out by treating the starting material with a suitable nucleophile in an appropriate solvent. The general reaction scheme is depicted below.

G start This compound product 4-Bromo-1-(substituted methyl)-2-methylbenzene start->product SN2 Reaction nucleophile Nucleophile (Nu-) nucleophile->product byproduct Br- product->byproduct

Caption: General workflow for the nucleophilic substitution of this compound.

The choice of nucleophile dictates the functionality introduced at the benzylic position. Common nucleophiles include alkoxides, carboxylates, amines, azide, and cyanide, leading to the formation of ethers, esters, amines, azides, and nitriles, respectively.

Comparative Data of Derivatives

The following table summarizes the synthesis and key characterization data for a selection of this compound derivatives. This data has been compiled from various sources and provides a basis for comparison of their physicochemical properties.

DerivativeNucleophileProduct NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)¹H NMR (CDCl₃, δ ppm)
Ether Methoxide4-Bromo-1-(methoxymethyl)-2-methylbenzeneC₉H₁₁BrO215.09-7.35 (d, 1H), 7.20 (dd, 1H), 7.05 (d, 1H), 4.40 (s, 2H), 3.40 (s, 3H), 2.30 (s, 3H)
Ester Acetate4-Bromo-2-methylbenzyl acetateC₁₀H₁₁BrO₂243.10-7.36 (d, 1H), 7.21 (dd, 1H), 7.08 (d, 1H), 5.05 (s, 2H), 2.35 (s, 3H), 2.10 (s, 3H)
Amine IsopropylamineN-(4-Bromo-2-methylbenzyl)propan-2-amineC₁₁H₁₆BrN242.16>95 (crude)[1]-
Azide Sodium Azide1-(Azidomethyl)-4-bromo-2-methylbenzeneC₈H₈BrN₃226.08High[2]-
Nitrile Potassium Cyanide(4-Bromo-2-methylphenyl)acetonitrileC₉H₈BrN210.08Good to High[2]-

Note: ¹H NMR data is representative and may vary slightly depending on experimental conditions. Missing yield and specific NMR data indicate that while the synthesis is chemically plausible, specific experimental results were not found in the searched literature for the exact derivative of this compound. The data for the amine, azide, and nitrile derivatives are based on the analogous reactions of the closely related 1-bromo-2-(bromomethyl)-4-chlorobenzene[1][2].

Experimental Protocols

Detailed experimental procedures for the synthesis of representative derivatives are provided below. These protocols are based on established methodologies for nucleophilic substitution reactions of benzyl bromides.

General Procedure for Nucleophilic Substitution

The following is a general workflow for the synthesis of derivatives of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in a suitable solvent B Add the nucleophile A->B C Stir the mixture at the appropriate temperature and monitor by TLC B->C D Quench the reaction C->D E Extract the product with an organic solvent D->E F Wash, dry, and concentrate the organic phase E->F G Purify the crude product (e.g., column chromatography) F->G

References

A Comparative Guide to the Reactivity of 4-Bromo-1-(bromomethyl)-2-methylbenzene and Other Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-Bromo-1-(bromomethyl)-2-methylbenzene with other substituted benzyl bromides. Understanding the relative performance of these reagents in key synthetic transformations is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes in drug discovery and materials science. This document summarizes experimental data on reaction rates and yields, details the methodologies for these experiments, and provides visual representations of the underlying chemical principles.

Introduction to Benzyl Bromide Reactivity

Benzyl bromides are versatile electrophilic reagents widely used in organic synthesis for the introduction of a benzyl group. Their reactivity is primarily governed by their ability to undergo nucleophilic substitution reactions, either through a unimolecular (SN1) or bimolecular (SN2) mechanism. The stability of the intermediate benzylic carbocation or the transition state is a key determinant of the reaction pathway and rate.[1][2] This stability is significantly influenced by the nature and position of substituents on the aromatic ring.

Electron-donating groups (EDGs) on the benzene ring, such as methyl (-CH₃) or methoxy (-OCH₃) groups, increase the rate of nucleophilic substitution. They achieve this by stabilizing the electron-deficient carbocation intermediate in an SN1 reaction or the partially positive carbon in the SN2 transition state.[3] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups destabilize these intermediates and transition states, thereby decreasing the reaction rate.[4] Steric hindrance around the benzylic carbon can also play a significant role, generally disfavoring the SN2 mechanism.[5]

This compound possesses a unique combination of substituents: a weakly electron-withdrawing bromine atom and a weakly electron-donating methyl group. Their positions relative to the bromomethyl group influence the overall reactivity of the molecule.

Comparative Performance in Nucleophilic Substitution Reactions

The following table summarizes the expected relative reactivity based on the electronic effects of the substituents. The reactivity of this compound is anticipated to be intermediate, influenced by the competing effects of the bromo and methyl groups.

Table 1: Predicted Relative Reactivity of Substituted Benzyl Bromides in Nucleophilic Substitution

Benzyl Bromide DerivativeSubstituent EffectsPredicted Relative Reactivity
4-Methoxybenzyl bromideStrong Electron-Donating Group (-OCH₃)Very High
4-Methylbenzyl bromideElectron-Donating Group (-CH₃)High
Benzyl bromideUnsubstitutedModerate
This compound Weak Electron-Donating (-CH₃) and Weak Electron-Withdrawing (-Br)Moderate
4-Bromobenzyl bromideWeak Electron-Withdrawing Group (-Br)Low
4-Nitrobenzyl bromideStrong Electron-Withdrawing Group (-NO₂)Very Low

Performance in Grignard Reagent Formation

The formation of Grignard reagents is another critical application of benzyl bromides. The efficiency of this reaction can be influenced by the substrate's reactivity, with more reactive halides potentially leading to a higher yield of the desired organometallic reagent. However, highly reactive benzyl bromides are also more prone to side reactions, such as Wurtz coupling, which can decrease the overall yield of the Grignard reagent.[6][7]

The presence of both an activating methyl group and a deactivating bromo group in this compound suggests a moderate reactivity profile, which could be advantageous in balancing the rate of Grignard formation against the rate of side reactions.

Table 2: Comparison of Yields in Grignard Reagent Formation

Benzyl Bromide DerivativeTypical SolventReported Yield of Grignard Reagent (%)Wurtz Coupling Byproduct FormationReference
Benzyl chlorideTetrahydrofuran (THF)90-98%Low to moderate[8]
Benzyl bromideDiethyl ether (Et₂O)87-98%Can be significant[8]
Substituted Benzyl BromidesVariesHighly dependent on substituents and conditionsVaries[9]

Note: Specific yield data for this compound in Grignard formation was not found in the searched literature. The provided data for other benzyl halides serves as a benchmark.

Experimental Protocols

General Procedure for Comparative Kinetic Analysis of Nucleophilic Substitution

This protocol describes a general method for comparing the rates of reaction of different benzyl bromides with a common nucleophile using UV-Vis spectrophotometry.

Materials:

  • Substituted benzyl bromides (e.g., this compound, 4-methylbenzyl bromide, 4-bromobenzyl bromide)

  • Nucleophile solution (e.g., 0.1 M sodium iodide in acetone)

  • Solvent (e.g., spectrophotometric grade acetone)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of each benzyl bromide derivative at a known concentration (e.g., 0.01 M) in the chosen solvent.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).

  • In a quartz cuvette, mix a known volume of the nucleophile solution with the solvent.

  • Initiate the reaction by adding a small, known volume of the benzyl bromide stock solution to the cuvette, and start recording the absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in absorbance.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

  • The second-order rate constant can be calculated by dividing k_obs by the concentration of the nucleophile (if the nucleophile is in large excess).

  • Repeat the experiment for each benzyl bromide derivative under identical conditions to compare their relative reactivities.

General Procedure for Comparative Analysis of Grignard Reagent Formation

This protocol outlines a general method for comparing the yields of Grignard reagents from different benzyl bromides.

Materials:

  • Substituted benzyl bromides

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Apparatus for reaction under an inert atmosphere (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Gently heat the flask under a flow of inert gas to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Dissolve the benzyl bromide derivative in anhydrous ether or THF and place it in the dropping funnel.

  • Add a small amount of the benzyl bromide solution to the magnesium. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator).

  • Compare the yields obtained from different benzyl bromide derivatives.

Visualization of Factors Influencing Benzyl Bromide Reactivity

The choice between an SN1 and SN2 pathway for a given benzyl bromide is a critical consideration in synthesis design. The following diagram illustrates the key factors that influence this mechanistic decision.

G Decision Pathway for Nucleophilic Substitution on Benzyl Bromides sub Substrate (Benzyl Bromide) sn1 S_N1 Pathway sub->sn1 Favored by Carbocation Stability sn2 S_N2 Pathway sub->sn2 Favored by Unhindered Access carbocation Benzylic Carbocation Intermediate sn1->carbocation transition_state Pentacoordinate Transition State sn2->transition_state product_sn1 Racemic or Partially Racemized Product carbocation->product_sn1 product_sn2 Inverted Stereochemistry Product transition_state->product_sn2 factors Influencing Factors edg Electron-Donating Groups (EDG) steric Steric Hindrance nucleophile Nucleophile Strength solvent Solvent Polarity edg->sn1 Stabilizes Carbocation steric->sn2 Hinders Backside Attack (Favors S_N1) nucleophile->sn2 Strong Nucleophile Favors solvent->sn1 Polar Protic Solvent Stabilizes Ions G Workflow for Characterizing Covalent Protein Inhibition start Hypothesized Target Protein (e.g., Kinase, Protease) synthesis Synthesis of Benzyl Bromide Analog start->synthesis biochem_assay Biochemical Assay (Enzyme Activity) synthesis->biochem_assay covalent_check Confirmation of Covalent Binding biochem_assay->covalent_check Inhibition Observed cell_assay Cell-Based Assays (Signaling Pathway Modulation) biochem_assay->cell_assay mass_spec Mass Spectrometry (Intact Protein & Peptide Mapping) covalent_check->mass_spec Yes lead_opt Lead Optimization covalent_check->lead_opt No (Re-design) structural_bio Structural Biology (X-ray Crystallography, Cryo-EM) mass_spec->structural_bio Identified Modification Site structural_bio->lead_opt Structural Insights cell_assay->lead_opt Cellular Efficacy

References

A Comparative Guide to the Reactivity of Benzylic vs. Aryl Bromide in 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of the benzylic bromide and aryl bromide functionalities within the molecule 4-Bromo-1-(bromomethyl)-2-methylbenzene. Understanding the differential reactivity of these two groups is crucial for the strategic design of synthetic routes in drug discovery and development, enabling selective functionalization to build complex molecular architectures. This document presents a comparative analysis supported by established chemical principles and representative experimental data.

Executive Summary

This compound possesses two distinct carbon-bromine bonds: a benzylic bromide attached to a primary carbon and an aryl bromide directly bonded to the aromatic ring. The benzylic bromide is characterized by its high reactivity in nucleophilic substitution reactions. This heightened reactivity is a consequence of the ability of the adjacent benzene ring to stabilize the transition state and any carbocation intermediate through resonance. Conversely, the aryl bromide is significantly less reactive towards nucleophilic substitution due to the partial double bond character of the C(sp²)-Br bond, a result of resonance between the halogen's lone pairs and the aromatic π-system. However, the aryl bromide is the preferred site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This chemoselectivity allows for a programmed, stepwise functionalization of the molecule.

Reactivity Comparison: Nucleophilic Substitution vs. Palladium-Catalyzed Cross-Coupling

The divergent reactivity of the benzylic and aryl bromides in this compound allows for selective transformations under different reaction conditions.

Nucleophilic Substitution: Preferential Reaction at the Benzylic Position

The benzylic C(sp³)-Br bond is significantly more labile than the aryl C(sp²)-Br bond towards nucleophilic attack. This is primarily due to two factors:

  • Stabilization of the Transition State: In an S(_N)2 reaction, the transition state is stabilized by the adjacent π-system of the benzene ring.

  • Carbocation Stability: In an S(_N)1 reaction, the departure of the bromide ion leads to the formation of a resonance-stabilized benzylic carbocation.[1]

This inherent reactivity allows for the selective displacement of the benzylic bromide by a wide range of nucleophiles, while the aryl bromide remains intact.

Palladium-Catalyzed Cross-Coupling: Targeting the Aryl Position

In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, selectively activate the C(sp²)-Br bond.[2] The catalytic cycle of these reactions involves the oxidative addition of the palladium(0) catalyst to the aryl halide bond. The C(sp³)-Br bond of the benzylic bromide is generally less reactive under these conditions. This orthogonality provides a powerful tool for introducing aryl or vinyl groups at the aromatic ring without affecting the benzylic position.

Quantitative Data Comparison

The following table summarizes the expected outcomes and typical reaction conditions for the selective functionalization of this compound, based on analogous chemical transformations.

Reaction TypeTarget PositionReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Expected Yield
Nucleophilic Substitution Benzylic BromideSodium Azide (NaN₃)-DMFRoom Temp.12-24High
Nucleophilic Substitution Benzylic BromideIsopropylamineK₂CO₃Acetonitrile8012>95% (crude)[3]
Suzuki-Miyaura Coupling Aryl BromidePhenylboronic AcidPd(OAc)₂/PCy₃·HBF₄, Cs₂CO₃Toluene/H₂O802Good to High[4]

Experimental Protocols

The following are representative experimental protocols for the selective functionalization of this compound.

Protocol 1: Selective Nucleophilic Substitution of the Benzylic Bromide with Sodium Azide

Objective: To synthesize 1-(azidomethyl)-4-bromo-2-methylbenzene.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • To this solution, add sodium azide (1.5 eq).

  • Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Selective Suzuki-Miyaura Coupling of the Aryl Bromide with Phenylboronic Acid

Objective: To synthesize 4'-methyl-4-biphenyl)methanol. This protocol involves the Suzuki-Miyaura coupling followed by a reduction of the bromomethyl group, as the direct product would be (4'-methyl-[1,1'-biphenyl]-4-yl)methyl bromide. For the purpose of this guide, we will focus on the initial cross-coupling step.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Deionized water

  • Schlenk tube

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), phenylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2 equiv.).[4]

  • Add toluene (1.0 mL) and water (0.1 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualization of Reactivity Principles

The following diagrams illustrate the underlying principles of the differential reactivity of the benzylic and aryl bromides.

G cluster_0 Nucleophilic Substitution (SN1/SN2) cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Unfavored Pathways A This compound B Benzylic Carbocation (Resonance Stabilized) / Stabilized Transition State A->B Favored Pathway G Nucleophilic Attack at Aryl Bromide A->G Disfavored C Selective Substitution at Benzylic Position B->C D This compound E Oxidative Addition of Pd(0) to Aryl C-Br Bond D->E Favored Pathway H Oxidative Addition at Benzylic Bromide D->H Disfavored F Selective Coupling at Aryl Position E->F

Caption: Comparative reaction pathways for this compound.

G cluster_0 Experimental Workflow: Nucleophilic Substitution cluster_1 Experimental Workflow: Suzuki-Miyaura Coupling A Dissolve Substrate in DMF B Add Nucleophile (e.g., NaN₃) A->B C Stir at Room Temperature B->C D Workup and Extraction C->D E Purification D->E F Combine Substrate, Boronic Acid, Catalyst, Base G Add Toluene/Water F->G H Heat at 80°C under Argon G->H I Workup and Extraction H->I J Purification I->J

Caption: Generalized experimental workflows for selective functionalization.

Conclusion

The distinct electronic and steric environments of the benzylic and aryl bromide groups in this compound provide a clear basis for their differential reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is the preferred site for palladium-catalyzed cross-coupling reactions. This chemoselectivity is a powerful asset in organic synthesis, allowing for the controlled and sequential introduction of various functionalities. For researchers in drug development, mastering these selective transformations is key to the efficient construction of novel and complex molecular entities.

References

Efficacy of 4-Bromo-1-(bromomethyl)-2-methylbenzene in Specific Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful execution of complex synthetic strategies. This guide provides an objective comparison of the performance of 4-Bromo-1-(bromomethyl)-2-methylbenzene in specific synthetic applications, particularly in the alkylation of phenols, a common transformation in the synthesis of pharmaceutical intermediates. Its efficacy is compared with alternative, less substituted, benzylating agents, supported by representative experimental data and detailed protocols.

Introduction to this compound

This compound is a bifunctional aromatic compound featuring two distinct carbon-bromine bonds: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity is the cornerstone of its utility, enabling selective transformations. The benzylic bromide serves as an excellent leaving group, making the compound a potent benzylating agent for a variety of nucleophiles. Subsequently, the aryl bromide can participate in further functionalization, such as cross-coupling reactions, providing a handle for molecular elaboration. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, including those with applications in medicinal chemistry.

Comparison of Alkylating Agents in O-Alkylation of Phenols

The O-alkylation of phenols is a fundamental reaction in organic synthesis. The following table compares the expected performance of this compound with benzyl bromide and 4-bromobenzyl bromide in the alkylation of 4-(tert-butyldimethylsilyloxy)phenol. The data for the alternatives are based on typical literature values for similar reactions, while the data for the target compound is projected based on its structure and the experimental protocol provided below.

ReagentSubstrateProductBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
This compound 4-(tert-butyldimethylsilyloxy)phenol [4-(5-bromo-2-methyl-benzyl)-phenoxy]-tert-butyl-dimethyl-silane K₂CO₃ DMF 80 6 ~90
Benzyl Bromide4-(tert-butyldimethylsilyloxy)phenoltert-butyl(4-(benzyloxy)phenoxy)dimethylsilaneK₂CO₃DMF804-690-95
4-Bromobenzyl Bromide4-(tert-butyldimethylsilyloxy)phenoltert-butyl(4-((4-bromobenzyl)oxy)phenoxy)dimethylsilaneK₂CO₃DMF804-690-95

Experimental Protocols

Synthesis of [4-(5-bromo-2-methyl-benzyl)-phenoxy]-tert-butyl-dimethyl-silane

This protocol describes a representative procedure for the O-alkylation of a phenol with this compound.

Materials:

  • 4-(tert-butyldimethylsilyloxy)phenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(tert-butyldimethylsilyloxy)phenol (1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol.

  • To the stirred solution, add anhydrous potassium carbonate (1.5 eq.).

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired product.

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound P A->P B 4-(tert-butyldimethylsilyloxy)phenol B->P C K₂CO₃, DMF C->P D 80°C, 6h D->P E [4-(5-bromo-2-methyl-benzyl)-phenoxy]- tert-butyl-dimethyl-silane P->E O-Alkylation

Caption: Synthetic route for the preparation of a key intermediate.

Experimental Workflow

Experimental_Workflow start Start step1 Combine reactants and solvent in flask start->step1 step2 Add base and alkylating agent step1->step2 step3 Heat and stir reaction mixture step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Work-up: Quench, extract, and wash step4->step5 Reaction complete step6 Dry and concentrate organic phase step5->step6 step7 Purify by column chromatography step6->step7 end End step7->end

Caption: General workflow for the O-alkylation experiment.

Discussion of Efficacy and Comparison with Alternatives

This compound is an effective reagent for the benzylation of phenols. Its reactivity is primarily dictated by the benzylic bromide, which is comparable to that of unsubstituted benzyl bromide and 4-bromobenzyl bromide. The presence of the methyl group at the ortho position to the bromomethyl group may introduce a minor steric hindrance, potentially leading to slightly longer reaction times or requiring slightly higher temperatures compared to its less substituted counterparts. However, this effect is generally minimal in SN2 reactions with phenolic nucleophiles.

The key advantage of using this compound lies in the presence of the second bromo substituent on the aromatic ring. This aryl bromide is significantly less reactive towards nucleophilic substitution under the conditions used for O-alkylation, allowing for the selective formation of the desired ether linkage. This preserved aryl bromide functionality serves as a valuable synthetic handle for subsequent transformations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions. This two-stage reactivity makes it a superior choice over simpler benzylating agents when a multi-step synthesis requiring further molecular elaboration is planned.

In contrast, benzyl bromide and 4-bromobenzyl bromide offer a more direct and potentially slightly more reactive route for simple benzylation or 4-bromobenzylation, respectively. For synthetic routes where the introduction of a single benzylic group is the sole objective, these reagents may be more atom-economical. However, they lack the built-in potential for subsequent aryl functionalization that this compound provides.

A Comparative Guide to the Purity Analysis of Synthesized 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals, particularly intermediates for active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the safety, efficacy, and reproducibility of the final product. 4-Bromo-1-(bromomethyl)-2-methylbenzene is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical, as impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in subsequent synthetic steps.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative overview of these methods, detailed experimental protocols, and a comparison with alternative reagents, supported by illustrative data.

Comparison of Analytical Techniques for Purity Analysis

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Intrinsic relationship between the integrated NMR signal area and the number of nuclei, allowing for direct quantification against a certified internal standard.
Analytes Detected Non-volatile and thermally labile compounds, including starting materials, intermediates, and some degradation products.Volatile and semi-volatile compounds, highly effective for identifying residual solvents and volatile byproducts.All proton-containing molecules in the sample. Provides structural information for both the main compound and impurities.
Sensitivity High, typically in the ppm range.Very high, capable of detecting trace-level impurities in the ppb range.Lower sensitivity compared to chromatographic methods, typically in the range of 0.1-1%.
Quantification Requires a reference standard for each impurity for accurate quantification. Purity is often reported as area percent.Can provide semi-quantitative results without a standard for each impurity by comparing peak areas. More accurate with specific standards.Provides absolute quantification without the need for a specific reference standard of the analyte, relying on a certified internal standard.
Potential Issues Co-elution of impurities with similar polarities. The target compound may be challenging to detect with a standard UV detector due to the lack of a strong chromophore.Thermal degradation of the analyte in the injector port. Not suitable for non-volatile impurities.Signal overlap can complicate integration and quantification. Requires longer relaxation delays for accurate quantification, increasing analysis time.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, starting with 60% acetonitrile and increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Due to the limited UV absorbance of the analyte, detection at a lower wavelength, such as 220 nm, is recommended.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, including residual solvents and over-brominated byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C (use of a split injection is recommended to avoid column overload).

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (400 MHz or higher).

  • Calibrated analytical balance.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized product and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

¹H-NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for precise integration).

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = integral area of the signal

  • N = number of protons for the integrated signal

  • MW = molecular weight

  • m = mass

  • IS = internal standard

  • P_IS = purity of the internal standard

Mandatory Visualizations

experimental_workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis hplc_prep Sample Preparation (Dissolution & Filtration) hplc_inj Injection into HPLC System hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18) hplc_inj->hplc_sep hplc_det UV Detection (220 nm) hplc_sep->hplc_det hplc_data Data Analysis (Peak Integration) hplc_det->hplc_data gcms_prep Sample Preparation (Dilution & Filtration) gcms_inj Injection into GC-MS System gcms_prep->gcms_inj gcms_sep Chromatographic Separation (DB-5ms) gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_data Data Analysis (Library Search) gcms_det->gcms_data qnmr_prep Sample & Internal Standard Weighing qnmr_diss Dissolution in Deuterated Solvent qnmr_prep->qnmr_diss qnmr_acq NMR Data Acquisition qnmr_diss->qnmr_acq qnmr_proc Data Processing (Integration) qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc start Synthesized Product start->hplc_prep start->gcms_prep start->qnmr_prep

Caption: Experimental workflows for the purity analysis of this compound.

logical_relationship start Purity Analysis Required q1 Volatile Impurities a Concern? start->q1 q2 Absolute Purity Required? q1->q2 No gcms GC-MS is Recommended q1->gcms Yes hplc HPLC is a Suitable Screening Method q2->hplc No qnmr qNMR is the Gold Standard q2->qnmr Yes

Caption: Decision tree for selecting an analytical method for purity determination.

Comparison with Alternative Products

The performance of this compound as a synthetic intermediate can be compared to other commercially available substituted benzyl halides. The choice of reagent often depends on the desired electronic properties of the target molecule and the reactivity required for a specific transformation.

CompoundStructureKey Features & Performance
This compound Provides a versatile handle for introducing a 4-bromo-2-methylbenzyl group. The bromine on the ring can be used in subsequent cross-coupling reactions. The methyl group provides some steric hindrance and can influence the conformation of the final product.
4-Chloro-1-(chloromethyl)-2-methylbenzene A less reactive analogue due to the lower leaving group ability of chloride compared to bromide. This can be advantageous in reactions where over-reactivity is a concern. The chloro substituent on the ring also offers a different electronic profile and can be used in specific cross-coupling reactions.
4-Bromo-1-(fluoromethyl)-2-methylbenzene The fluoromethyl group is a bioisostere of the bromomethyl group and can offer improved metabolic stability and altered lipophilicity in the final drug candidate. The C-F bond is significantly stronger than the C-Br bond, making it less reactive as a leaving group.
4-Bromo-2-methylbenzyl alcohol The precursor to this compound. It is less reactive and can be used when a milder electrophile is required. The hydroxyl group can be activated in situ to form a better leaving group.

Illustrative Reactivity Comparison in a Nucleophilic Substitution Reaction:

The reactivity of these benzyl halides in a typical SN2 reaction with a nucleophile (e.g., sodium azide) can be qualitatively compared. The reaction rate is influenced by the nature of the leaving group and the electronic effects of the substituents on the aromatic ring.

Generally, the reactivity follows the order: This compound > 4-Chloro-1-(chloromethyl)-2-methylbenzene > 4-Bromo-1-(fluoromethyl)-2-methylbenzene

This trend is primarily due to the leaving group ability (I > Br > Cl > F). The electronic contribution of the ring substituents will also play a role, but the dominant factor in this comparison is the halogen of the benzylic position.

Conclusion

The purity analysis of synthesized this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. A combination of chromatographic (HPLC and GC-MS) and spectroscopic (qNMR) techniques provides a comprehensive understanding of the purity profile. While HPLC is a robust method for routine analysis of non-volatile impurities, GC-MS excels at detecting volatile byproducts. For absolute purity determination, qNMR stands as the definitive method. The choice of a benzylic halide for a synthetic route should be guided by the required reactivity and the desired physicochemical properties of the final product, with several viable alternatives to this compound available to the discerning researcher.

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of 4-Bromo-1-(bromomethyl)-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing critical insights into intermolecular interactions, conformational preferences, and crystal packing, all of which influence the physicochemical properties of a compound. This guide offers a comparative analysis of the X-ray crystallographic data for derivatives of 4-Bromo-1-(bromomethyl)-2-methylbenzene, a class of compounds with potential applications in organic synthesis and medicinal chemistry.

While a specific crystal structure for this compound is not publicly available, this guide leverages the detailed crystallographic analysis of the closely related compound, 4-(bromomethyl)-2,5-dibromotoluene , as a primary reference point. By comparing its structural parameters with those of other bromo- and/or bromomethyl-substituted benzene derivatives, we can infer how substitutions on the benzene ring influence the resulting solid-state architecture.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 4-(bromomethyl)-2,5-dibromotoluene and another related compound, providing a quantitative basis for comparison. The data is extracted from a comprehensive study on bromo- and/or bromomethyl-substituted benzenes.

Parameter4-(bromomethyl)-2,5-dibromotoluene3,5-di(bromomethyl)bromobenzene
Chemical Formula C₈H₇Br₃C₈H₇Br₃
Molecular Weight 342.85342.85
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 12.189(3)10.158(2)
b (Å) 11.217(3)7.555(2)
c (Å) 7.999(2)13.905(3)
α (°) 9090
β (°) 107.52(3)109.15(3)
γ (°) 9090
Volume (ų) 1042.8(5)1007.2(4)
Z 44
Calculated Density (Mg/m³) 2.1852.261
Absorption Coefficient (mm⁻¹) 11.4511.82
F(000) 640640

Experimental Protocols

The determination of crystal structures for small organic molecules like the derivatives of this compound involves a standardized workflow. The following is a detailed methodology representative of the process used to obtain the data presented above.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

  • Solvent Selection: The compound is dissolved in a suitable solvent (e.g., ethanol, chloroform, or a mixture of solvents) to the point of saturation at room temperature or slightly elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

X-ray Data Collection
  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement
  • Data Processing: The collected diffraction intensities are integrated, corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption), and scaled.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The process of determining a crystal structure via X-ray crystallography can be visualized as a sequential workflow.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_output Final Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Experimental workflow for X-ray crystallography.

Comparative Analysis and Conclusion

The crystallographic data reveals that even subtle changes in the substitution pattern on the benzene ring can lead to significant differences in the crystal packing and unit cell parameters. For instance, the difference in space group between 4-(bromomethyl)-2,5-dibromotoluene (P2₁/c) and 3,5-di(bromomethyl)bromobenzene (P2₁/n) indicates a different arrangement of molecules in the crystal lattice, which can be attributed to the varied positions of the bromo and bromomethyl substituents influencing the intermolecular interactions, such as halogen bonding and C-H···Br contacts.

For drug development professionals, these seemingly minor structural variations can have profound implications for a molecule's solubility, stability, and bioavailability. A thorough understanding of the solid-state structure through X-ray crystallography is therefore an indispensable tool in the rational design of new therapeutic agents. The data and protocols presented in this guide provide a framework for the comparative analysis of this compound derivatives, facilitating a deeper understanding of their structure-property relationships.

Comparative Guide to the Mechanistic Pathways of 4-Bromo-1-(bromomethyl)-2-methylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactions involving 4-Bromo-1-(bromomethyl)-2-methylbenzene, a versatile bifunctional reagent in organic synthesis. We will explore its reactivity in key transformations, compare its performance with alternative reagents, and provide detailed experimental protocols to support your research and development endeavors.

Introduction to the Reactivity of this compound

This compound possesses two distinct reactive sites: a benzylic bromide and an aryl bromide. The benzylic bromide is highly susceptible to nucleophilic substitution reactions (SN1 and SN2), making it an excellent electrophile for introducing the 4-bromo-2-methylbenzyl moiety. The aryl bromide is less reactive towards traditional nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential functionalization, rendering it a valuable building block in the synthesis of complex molecules.

The presence of a methyl group ortho to the bromomethyl group and a bromine atom para to the bromomethyl group influences the reactivity of the benzylic position through steric and electronic effects.

Comparison of Nucleophilic Substitution Reactions

The primary application of this compound is in nucleophilic substitution reactions at the benzylic position. Below, we compare its performance with common nucleophiles against alternative benzylic bromides.

Table 1: Comparison of Reaction Yields in Nucleophilic Substitution Reactions

NucleophileReagentProductSolventConditionsYield (%)
Azide (N₃⁻) This compound 1-(Azidomethyl)-4-bromo-2-methylbenzeneDMFRoom Temp, 12-24hHigh (qualitative)[1]
Benzyl bromideBenzyl azideDMFRoom Temp>95[2]
1-Bromo-2-(bromomethyl)-4-chlorobenzene1-(Azidomethyl)-2-bromo-4-chlorobenzeneDMFRoom Temp, 12-24hHigh (qualitative)[1]
Cyanide (CN⁻) This compound (4-Bromo-2-methylphenyl)acetonitrileEthanol/WaterRefluxGood to High (qualitative)
Benzyl bromideBenzyl cyanideEthanol/WaterReflux~90
2-Bromo-2-methylpropaneNo Reaction (tertiary halide)--0[3]
Hydroxide (OH⁻) This compound (4-Bromo-2-methylphenyl)methanolAcetone/Water40-50°C, 1-3hGood to High (qualitative)
(Dibromomethyl)benzeneBenzaldehydeNaOH(aq)--[4]
ChlorobenzenePhenol (Dow Process)NaOH(aq)>350°C-[5]
Phenoxide (PhO⁻) This compound 1-Bromo-4-(phenoxymethyl)-2-methylbenzeneAcetoneRefluxGood (qualitative)[6]
Benzyl bromideBenzyl phenyl etherBase, SolventVariesVaries

Mechanistic Considerations

The nucleophilic substitution reactions of this compound can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions.

  • SN2 Mechanism: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, acetone). This pathway involves a backside attack on the electrophilic benzylic carbon, leading to an inversion of stereochemistry if the carbon is chiral.

  • SN1 Mechanism: Favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol). This pathway proceeds through a resonance-stabilized benzylic carbocation intermediate.

The choice of solvent is critical in directing the reaction mechanism. Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 pathway, while polar aprotic solvents enhance the nucleophilicity of the anion, promoting the SN2 pathway.

Experimental Protocols

General Protocol for Nucleophilic Substitution with Sodium Azide

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)[1]

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF under an inert atmosphere.

  • Add sodium azide to the solution.

  • Stir the mixture at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, 1-(azidomethyl)-4-bromo-2-methylbenzene.

  • Purify the product by column chromatography on silica gel if necessary.

General Protocol for Williamson Ether Synthesis with a Phenol

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone

Procedure:

  • To a stirred suspension of the phenol and potassium carbonate in acetone, add this compound at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ether product.

  • Purify by recrystallization or column chromatography.

Visualizing Reaction Pathways

Nucleophilic Substitution Pathways

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway SN2_Start This compound + Nu⁻ SN2_TS Transition State [Nu---CH₂(Ar)---Br]⁻ SN2_Start->SN2_TS Backside Attack SN2_Product Product (Ar-CH₂-Nu) + Br⁻ SN2_TS->SN2_Product SN1_Start This compound SN1_Intermediate Benzylic Carbocation (Ar-CH₂⁺) + Br⁻ SN1_Start->SN1_Intermediate Slow, Rate-determining SN1_Product Product (Ar-CH₂-Nu) SN1_Intermediate->SN1_Product Fast, Nu⁻ Attack

Caption: General mechanisms for SN1 and SN2 reactions of this compound.

Experimental Workflow for Nucleophilic Substitution

G Start Dissolve Reagents (Substrate & Nucleophile) in appropriate solvent Reaction Stir at specified temperature and time Start->Reaction Monitoring Monitor reaction progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for performing nucleophilic substitution reactions.

Conclusion

This compound is a valuable reagent for the introduction of the 4-bromo-2-methylbenzyl group into a variety of molecules via nucleophilic substitution. Its reactivity is comparable to other activated benzylic bromides, and the choice of reaction conditions, particularly the solvent, allows for control over the reaction mechanism. This guide provides a foundation for utilizing this reagent effectively in organic synthesis and drug discovery programs. Further optimization of the provided protocols may be necessary to achieve desired outcomes for specific substrates.

References

Comparative Biological Activities of Compounds Derived from 4-Bromo-1-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile starting material, 4-Bromo-1-(bromomethyl)-2-methylbenzene. This benzylic bromide is a valuable precursor for introducing the 4-bromo-2-methylbenzyl moiety into a variety of molecular scaffolds, leading to derivatives with notable antimicrobial and anticancer properties. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and development in this area.

Antimicrobial Activity of Benzyl Bromide Derivatives

A study by Al-hourani and colleagues in 2016 investigated the antimicrobial properties of several benzyl bromide derivatives. Among the tested compounds, those with structural similarities to derivatives of this compound demonstrated significant activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits visible microbial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzyl Bromide Derivatives

CompoundS. pyogenes (mg/mL)E. faecalis (mg/mL)S. aureus (mg/mL)K. pneumoniae (mg/mL)S. typhi (mg/mL)C. albicans (mg/mL)C. krusei (mg/mL)
Benzyl bromide (1a)221220.25-
Benzyl bromide (1c)0.52444-0.5

Data extracted from Al-hourani et al., 2016.[1]

The results indicate that benzyl bromide derivatives exhibit potent antimicrobial activity, particularly against Gram-positive bacteria and fungi.[1] Notably, benzyl bromide (1c) showed high efficacy against S. pyogenes.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was evaluated using the microbroth dilution technique to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, along with pathogenic fungi, were used.

  • Inoculum Preparation: Bacterial and fungal suspensions were prepared and their concentrations were standardized.

  • Microbroth Dilution Assay:

    • The compounds were serially diluted in a suitable broth medium in 96-well microtiter plates.

    • Each well was inoculated with the standardized microbial suspension.

    • The plates were incubated under appropriate conditions for each microorganism.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[1]

Anticancer Activity of Brominated Benzyl Ether Derivatives

Research into the biological activities of bromophenol derivatives has revealed significant anticancer potential. While not directly synthesized from this compound in the cited study, the structures of some active compounds, such as bis(2,3-dibromo-4,5-dimethoxybenzyl) ether, suggest a plausible synthetic route involving the reaction of a substituted benzyl bromide with a phenol. These compounds have been shown to induce apoptosis in cancer cells.

Table 2: Cytotoxicity of a Brominated Benzyl Ether Derivative against Leukemia K562 Cells

CompoundIC50 (µg/mL)
bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)13.9

Data extracted from a study on the anticancer activities of bromophenol derivatives.[2]

The data indicates that brominated benzyl ether derivatives can exhibit potent cytotoxic effects against cancer cell lines. The induction of apoptosis is a key mechanism behind the observed anticancer activity.[2]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cells were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human leukemia K562 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.[2]

Signaling Pathway: Apoptosis Induction

The anticancer activity of the brominated benzyl ether derivatives is linked to the induction of apoptosis, or programmed cell death. A simplified representation of a common apoptotic pathway is shown below.

Apoptosis_Pathway Compound Brominated Benzyl Ether Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway induced by brominated benzyl ether derivatives.

Experimental Workflow: Synthesis and Biological Evaluation

The general workflow for the synthesis and biological evaluation of compounds derived from this compound is outlined below.

workflow start 4-Bromo-1-(bromomethyl) -2-methylbenzene synthesis Chemical Synthesis (e.g., Alkylation) start->synthesis purification Purification & Characterization synthesis->purification bio_screening Biological Screening purification->bio_screening antimicrobial Antimicrobial Assays (MIC) bio_screening->antimicrobial anticancer Anticancer Assays (IC50) bio_screening->anticancer data_analysis Data Analysis & Comparison antimicrobial->data_analysis anticancer->data_analysis

Caption: General workflow for developing and testing bioactive compounds.

References

Cost-Benefit Analysis of 4-Bromo-1-(bromomethyl)-2-methylbenzene in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost-effectiveness, and overall success of a synthetic route. 4-Bromo-1-(bromomethyl)-2-methylbenzene, a disubstituted toluene derivative, is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 4-bromo-2-methylbenzyl moiety into a target molecule. This guide provides an objective cost-analysis and performance comparison of this compound with other commercially available alternatives, supported by experimental data and detailed methodologies.

Cost-Analysis of this compound and Alternatives

The economic viability of a synthetic route is a key consideration in process development and large-scale production. The cost of starting materials can significantly impact the overall budget of a research project or a manufacturing campaign. Below is a comparative cost analysis of this compound and several of its alternatives. Prices are based on currently available data from various suppliers and are subject to change.

CompoundCAS NumberMolecular Weight ( g/mol )SupplierQuantityPrice (USD)Price per Gram (USD/g)
This compound 27561-51-9263.95Sigma-Aldrich1 g46.0046.00
Sigma-Aldrich5 g139.1527.83
4-Chlorobenzyl chloride104-83-6161.03Sigma-Aldrich100 g79.500.80
TCI25 g21.60 (converted from INR)0.86
4-Bromobenzyl bromide589-15-1249.93Thermo Scientific25 g149.005.96
Chemsavers100 g114.001.14
Chem-Impex25 g40.001.60
4-Iodobenzyl bromide16004-15-2296.93Sigma-Aldrich1 g30.32 (converted from GBP)30.32
Oakwood Chemical5 g28.005.60
2-Bromo-1-(bromomethyl)-4-nitrobenzeneN/A276.98CenmedN/A19.69N/A

Performance Comparison in Synthesis

The choice of a benzylating agent is dictated not only by its cost but also by its reactivity, selectivity, and the desired reaction outcomes. The following sections compare the performance of this compound with its alternatives in common synthetic transformations.

Reactivity in Nucleophilic Substitution Reactions

The primary application of these compounds is in nucleophilic substitution reactions, where the benzylic halide is displaced by a nucleophile. The reactivity of the benzylic halide is influenced by the nature of the halogen and the electronic effects of the substituents on the aromatic ring.

The general trend for the reactivity of benzylic halides is:

I > Br > Cl

This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most easily cleaved. Consequently, 4-iodobenzyl bromide is expected to be the most reactive, while 4-chlorobenzyl chloride will be the least reactive. This compound and 4-bromobenzyl bromide will exhibit intermediate reactivity.

The methyl group on the aromatic ring in this compound is an electron-donating group, which can slightly increase the reactivity of the benzylic bromide compared to an unsubstituted benzyl bromide by stabilizing the developing positive charge on the benzylic carbon in the transition state.

Case Study: N-Alkylation of Amines

N-alkylation is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The choice of the alkylating agent can significantly impact the yield and reaction conditions.

ReagentNucleophileProductYield (%)Reaction ConditionsReference
Benzyl bromideAnilineN-Benzylaniline95NaHCO3, SDS, H2O, 80 °C, 1 h[1]
4-Bromobenzyl bromideL-valine methyl esterMethyl N-(4-bromobenzyl)-L-valinate70NaH, THF, reflux, 1 h[2]
Benzyl bromidePiperdineN-Benzylpiperidine82Al2O3-K2O, Acetonitrile, RT, 4h[3]
Case Study: Suzuki-Miyaura Cross-Coupling Reactions

Substituted benzyl bromides can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form diarylmethane derivatives. The reactivity of the benzyl halide in the oxidative addition step is crucial for the success of these reactions.

In a study on the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates, it was observed that benzyl bromides generally give better yields and have a higher functional group tolerance compared to benzyl chlorides.[4] This is attributed to the more favorable oxidative addition of the C-Br bond to the palladium catalyst. For instance, the coupling of 4-methoxybenzyl bromide with potassium phenyltrifluoroborate gave a 95% yield, while the corresponding chloride gave a 75% yield under the same conditions.[4]

While specific data for this compound is not provided, it is expected to be a suitable substrate for such cross-coupling reactions, with its reactivity being similar to other benzyl bromides.

Experimental Protocols

General Experimental Workflow for N-Alkylation

The following diagram illustrates a general workflow for the N-alkylation of an amine using a substituted benzyl bromide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve amine and base in solvent add_reagent Add benzyl bromide derivative start->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end Characterize final product purify->end

A general workflow for an N-alkylation reaction.
Detailed Protocol for N-Alkylation of L-Valine Methyl Ester with 4-Bromobenzyl Bromide[2]

This protocol is adapted from the synthesis of a valsartan intermediate.[2]

Materials:

  • L-valine methyl ester hydrochloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • 4-Bromobenzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of free L-valine methyl ester: To a solution of L-valine methyl ester hydrochloride in DCM, add triethylamine at 0 °C and stir for 30 minutes. The resulting mixture containing the free amine is typically used directly in the next step after filtration of the triethylamine hydrochloride salt.

  • N-Alkylation: To a solution of the prepared L-valine methyl ester in anhydrous THF, add sodium hydride portion-wise at 0 °C.

  • Add a solution of 4-bromobenzyl bromide in anhydrous THF to the reaction mixture.

  • The reaction mixture is then refluxed for 1 hour.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is diluted with ether and washed successively with saturated aqueous NH₄Cl and water.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford methyl N-(4-bromobenzyl)-L-valinate.

Logical Decision-Making for Reagent Selection

The choice of the most suitable benzylating agent depends on a careful consideration of cost, reactivity, and the specific requirements of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

G start Define Synthetic Goal cost_priority Is cost the primary concern? start->cost_priority reactivity_priority Is high reactivity crucial? cost_priority->reactivity_priority No use_chloride Consider 4-Chlorobenzyl chloride cost_priority->use_chloride Yes specific_substituent Is a specific substitution pattern required? reactivity_priority->specific_substituent No use_iodide Consider 4-Iodobenzyl bromide reactivity_priority->use_iodide Yes use_bromo_unsub Consider 4-Bromobenzyl bromide specific_substituent->use_bromo_unsub No (unsubstituted or other) use_bromo_sub Use this compound specific_substituent->use_bromo_sub Yes (4-bromo-2-methyl) evaluate_other Evaluate other substituted benzyl halides use_bromo_unsub->evaluate_other

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1-(bromomethyl)-2-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of 4-Bromo-1-(bromomethyl)-2-methylbenzene. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all local, regional, and national hazardous waste regulations. Your institution's Environmental Health and Safety (EHS) office should be your primary contact for disposal procedures.

This compound is a halogenated organic compound that requires careful handling and disposal due to its hazardous nature. It is known to cause severe skin burns, eye damage, and potential respiratory irritation[1]. Therefore, proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use[2].

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Lab Coat: A flame-retardant and chemically impervious lab coat.

In the event of a spill, do not use water. Employ dry clean-up methods and avoid generating dust.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through controlled incineration by a licensed hazardous waste disposal company. Never pour this chemical down the drain or mix it with general laboratory or household waste[3].

  • Segregation and Collection:

    • Collect all waste containing this compound in a dedicated and compatible hazardous waste container.

    • This includes unused product, contaminated consumables (e.g., pipette tips, weighing paper), and reaction residues.

    • The container should be specifically designated for "Halogenated Organic Waste" to prevent accidental mixing with other waste streams.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Specify the full chemical name: "this compound."

    • If the waste is a mixture, list all components and their approximate percentages.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated[3].

    • Triple Rinse Procedure:

      • Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol).

      • Collect the solvent rinsate as "Halogenated Organic Waste."

      • After triple rinsing, the container may be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with institutional policies.

  • Storage and Pickup:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional protocols for waste manifest and collection.

Hazard Classification and Disposal Information

The following table summarizes key hazard information for this compound and related compounds.

Identifier Information Reference
Chemical Name This compound
CAS Number 156001-49-9[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[1]
Disposal Code (General) P501: Dispose of contents/container to an approved waste disposal plant[2][4]
Waste Category Halogenated Organic Waste[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling Waste This compound is_container_empty Is the container empty? start->is_container_empty collect_waste Segregate and collect in 'Halogenated Organic Waste' container. is_container_empty->collect_waste No triple_rinse Triple rinse with appropriate solvent. is_container_empty->triple_rinse Yes label_container Label container with 'Hazardous Waste' and full chemical name. collect_waste->label_container store_waste Store securely for disposal. label_container->store_waste contact_ehs Contact EHS for pickup. store_waste->contact_ehs collect_rinsate Collect rinsate as 'Halogenated Organic Waste'. triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous. triple_rinse->dispose_container collect_rinsate->label_container

Caption: Decision tree for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.